(R)-VU 6008667
Description
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Properties
IUPAC Name |
(9bS)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF2N2O2/c1-14-12-16(7-8-19(14)25)24-18-5-3-2-4-17(18)23(31)29(24)11-10-28(24)22(30)15-6-9-20(26)21(27)13-15/h2-9,12-13H,10-11H2,1H3/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSLRELXMCKGCB-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C23C4=CC=CC=C4C(=O)N2CCN3C(=O)C5=CC(=C(C=C5)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@]23C4=CC=CC=C4C(=O)N2CCN3C(=O)C5=CC(=C(C=C5)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-VU 6008667: A Technical Guide to the Inactive Enantiomer of a Potent M5 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (R)-VU 6008667, the inactive enantiomer of the potent and selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) negative allosteric modulator (NAM), (S)-VU 6008667. While devoid of M5 NAM activity itself, this compound serves as an essential tool for researchers studying the pharmacology of its active counterpart and the stereospecific requirements of the M5 allosteric binding site. This document details the synthesis, chiral separation, and comparative pharmacological evaluation of the VU 6008667 enantiomers. It provides detailed experimental protocols for key in vitro assays and conceptual workflows for in vivo studies, alongside visualizations of the M5 signaling pathway and experimental procedures.
Introduction
The M5 muscarinic acetylcholine receptor, a Gq-coupled G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and is implicated in various physiological processes, including the modulation of dopamine (B1211576) release. This has made it an attractive target for the development of therapeutics for conditions such as drug addiction. Negative allosteric modulators (NAMs) of the M5 receptor offer a promising therapeutic strategy by inhibiting receptor activity in a non-competitive manner.
VU 6008667 is a selective M5 NAM developed as a tool compound with high CNS penetration and a shorter half-life in rats compared to its predecessor, ML375.[1][2] Pharmacological studies have revealed that the M5 NAM activity of VU 6008667 resides exclusively in its (S)-enantiomer, while the (R)-enantiomer, this compound, is inactive.[1] This stereospecificity underscores the precise structural requirements for allosteric modulation of the M5 receptor and highlights the importance of using enantiomerically pure compounds in research.
This guide serves as a technical resource for researchers utilizing this compound as a negative control and for those investigating the structure-activity relationships of M5 NAMs.
Chemical and Pharmacological Properties
Chemical Structure and Properties
| Property | Value |
| Compound Name | This compound |
| IUPAC Name | (R)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3,9b-trihydro-1H-imidazo[2,1-a]isoindol-5(5H)-one |
| Molecular Formula | C24H17ClF2N2O2 |
| Molecular Weight | 438.86 g/mol |
| CAS Number | 2097818-14-7 |
Comparative Pharmacological Data
The following tables summarize the in vitro activity of the racemic mixture and the individual enantiomers of VU 6008667 at the human M5 (hM5) and rat M5 (rM5) receptors, as determined by an intracellular calcium mobilization assay.
Table 1: In Vitro M5 Negative Allosteric Modulator Activity
| Compound | hM5 IC50 (µM) | rM5 IC50 (µM) |
| Racemic VU 6008667 | 1.8 | - |
| This compound | > 10 | - |
| (S)-VU 6008667 | 1.2 | 1.6 |
Data sourced from:[1]
Table 2: Selectivity Profile of (S)-VU 6008667
| Receptor | IC50 (µM) |
| M1 | > 30 |
| M2 | > 30 |
| M3 | > 30 |
| M4 | > 30 |
| M5 | 1.2 (human) |
Data for (S)-enantiomer sourced from:[1][3]
M5 Receptor Signaling Pathway
The M5 receptor is a Gq-coupled GPCR. Upon binding of an agonist, such as acetylcholine, the receptor undergoes a conformational change, leading to the activation of the Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. (S)-VU 6008667, as a negative allosteric modulator, binds to a site on the M5 receptor distinct from the acetylcholine binding site and reduces the receptor's response to agonist stimulation.
Experimental Protocols
Synthesis and Chiral Separation of VU 6008667 Enantiomers
The synthesis of racemic VU 6008667 is achieved through a multi-step process.[1]
Experimental Workflow: Synthesis and Chiral Separation
Protocol:
-
Synthesis of the benzoic acid intermediate: Perform a lithium-halogen exchange on 5-bromo-2-chloro-1-methylbenzene, followed by the addition of phthalic anhydride to yield the corresponding benzoic acid derivative.[1]
-
Formation of the imidazoisoindolone core: Condense the benzoic acid intermediate with ethylenediamine under microwave irradiation to form the 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one core.[1]
-
Acylation to racemic VU 6008667: Acylate the core structure with 3,4-difluorobenzoyl chloride to obtain the final racemic product.[1]
-
Chiral Separation: Resolve the racemic mixture into its individual (R) and (S) enantiomers using supercritical fluid chromatography (SFC).[1]
In Vitro Characterization: Calcium Mobilization Assay
This assay is used to determine the functional activity of compounds as NAMs of the Gq-coupled M5 receptor by measuring changes in intracellular calcium concentration.
Experimental Workflow: Calcium Mobilization Assay
Protocol:
-
Cell Culture: Culture cells stably expressing the human or rat M5 receptor in an appropriate medium and seed them into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 1 hour).
-
Compound Addition: Add varying concentrations of the test compounds (this compound, (S)-VU 6008667) or vehicle control to the wells and incubate for a predetermined period.
-
Agonist Stimulation: Add a pre-determined EC80 concentration of acetylcholine to the wells to stimulate the M5 receptors.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence microplate reader.
-
Data Analysis: Calculate the percent inhibition of the acetylcholine response for each concentration of the test compound and determine the IC50 values by fitting the data to a four-parameter logistic equation.
In Vitro Characterization: Radioligand Binding Assay (Conceptual)
Radioligand binding assays can be employed to determine if a compound binds to the orthosteric or an allosteric site of the M5 receptor. For a NAM, it is expected that the compound will not compete with an orthosteric radioligand for binding to the primary binding site.
Experimental Workflow: Radioligand Binding Assay
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the M5 receptor.
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radiolabeled orthosteric antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Competition: Add increasing concentrations of the unlabeled test compound ((R)- or (S)-VU 6008667) or a known orthosteric ligand as a positive control.
-
Incubation and Filtration: Incubate the mixture to allow binding to reach equilibrium. Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the inhibition constant (Ki). A lack of competition from VU 6008667 would support an allosteric binding mechanism.
In Vivo Applications (Conceptual Workflow)
(S)-VU 6008667 has been investigated in preclinical models of opioid use disorder. This compound would serve as an ideal negative control in such studies to confirm that the observed effects are due to M5 NAM activity and not off-target effects of the chemical scaffold.
Experimental Workflow: Opioid Self-Administration Study
Conclusion
This compound is the inactive enantiomer of the selective M5 NAM, (S)-VU 6008667. Its lack of activity at the M5 receptor, in stark contrast to its potent (S)-counterpart, makes it an indispensable tool for rigorous pharmacological research. The use of this compound as a negative control allows for the definitive attribution of in vitro and in vivo effects to the negative allosteric modulation of the M5 receptor by (S)-VU 6008667. This technical guide provides researchers with the necessary information and protocols to effectively utilize both enantiomers in their studies of M5 receptor pharmacology and its role in CNS function and disease.
References
- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
(S)-VU 6008667: A Technical Guide to its Mechanism of Action as a Selective M5 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-VU 6008667 is a potent, selective, and centrally-penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor. Its development has provided a valuable pharmacological tool to investigate the physiological roles of the M5 receptor, particularly in the context of substance use disorders. This technical guide provides an in-depth overview of the mechanism of action of (S)-VU 6008667, compiling key quantitative data, detailed experimental protocols, and visual representations of its associated signaling pathways and experimental workflows.
Core Mechanism of Action
(S)-VU 6008667 functions as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor. This means it binds to a site on the receptor that is distinct from the orthosteric binding site of the endogenous ligand, acetylcholine (ACh). By binding to this allosteric site, (S)-VU 6008667 reduces the affinity and/or efficacy of ACh at the M5 receptor, thereby dampening its downstream signaling cascade. The M5 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gq/11 family of G proteins. Upon activation by an agonist like ACh, the M5 receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By negatively modulating this pathway, (S)-VU 6008667 effectively reduces the cellular response to cholinergic stimulation of the M5 receptor.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological parameters of (S)-VU 6008667.
Table 1: In Vitro Potency and Selectivity of (S)-VU 6008667
| Parameter | Species | M5 | M1 | M2 | M3 | M4 |
| IC50 (µM) | Human | 1.2[1] | >30[2] | >30[2] | >30[2] | >30[2] |
| Rat | 1.6[1] | >30 | >30 | >30 | >30 | |
| pIC50 | Human | 5.93 ± 0.02[1] | - | - | - | - |
| Rat | 5.78 ± 0.02[1] | - | - | - | - | |
| % ACh min | Human | 2.3 ± 0.03[1] | - | - | - | - |
| Rat | 2.6 ± 0.03[1] | - | - | - | - |
Table 2: Pharmacokinetic Properties of (S)-VU 6008667 in Rats
| Parameter | Route | Value | Units |
| Half-life (t1/2) | IV | 2.3[1][3] | hours |
| Volume of Distribution (Vdss) | IV | 7.4 | L/kg |
| Clearance (Clp) | IV | 82 | mL/min/kg |
| Oral Bioavailability (F) | PO | 17 | % |
| Brain Penetration (Kp) | PO | 4.1 | - |
| Unbound Brain Penetration (Kp,uu) | PO | 0.88 | - |
Experimental Protocols
In Vitro Functional Assay: Calcium Mobilization
This protocol describes a common method for assessing the activity of M5 receptor modulators using a calcium-sensitive fluorescent dye in a cell-based assay.
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Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor are cultured in a suitable medium (e.g., Ham's F12) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates at a density of approximately 20,000 cells per well and incubated overnight to allow for attachment.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C. A probenecid (B1678239) solution may be included to prevent dye leakage.
-
Compound Preparation: (S)-VU 6008667 and a reference agonist (e.g., acetylcholine) are prepared in a series of dilutions in the assay buffer.
-
Assay Procedure: The dye-loaded cell plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence reading is taken. The instrument then adds the test compounds (e.g., (S)-VU 6008667) to the wells, followed by the addition of the agonist (acetylcholine) at a concentration that elicits a submaximal response (e.g., EC80).
-
Data Analysis: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time. The IC50 value for the NAM is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of the NAM and fitting the data to a four-parameter logistic equation.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for determining the pharmacokinetic profile of a compound in rats following intravenous and oral administration.
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Animals: Male Sprague-Dawley rats are used for the study. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for an overnight fast before oral dosing.
-
Dosing:
-
Intravenous (IV): (S)-VU 6008667 is formulated in a suitable vehicle (e.g., 20% Captisol) and administered as a single bolus injection into the tail vein at a specific dose (e.g., 3 mg/kg).
-
Oral (PO): The compound is formulated as a suspension (e.g., in 0.5% methylcellulose (B11928114) in water) and administered by oral gavage at a specific dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from a cannulated vessel (e.g., jugular vein) or via retro-orbital bleeding at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis (LC-MS/MS):
-
Sample Preparation: Plasma samples are prepared for analysis, typically by protein precipitation with a solvent like acetonitrile (B52724) containing an internal standard.
-
Chromatography and Mass Spectrometry: The concentration of (S)-VU 6008667 in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., WinNonlin) to determine key pharmacokinetic parameters, including half-life (t1/2), volume of distribution (Vdss), clearance (Clp), and area under the curve (AUC). Oral bioavailability (F) is calculated by comparing the dose-normalized AUC from oral administration to that from intravenous administration.
In Vivo Efficacy Study: Rat Model of Oxycodone Self-Administration
This protocol describes an experimental workflow to assess the effect of (S)-VU 6008667 on the reinforcing effects of opioids.
-
Animals and Surgery: Male Sprague-Dawley rats are surgically implanted with an intravenous catheter in the jugular vein. The catheter is externalized on the back of the animal to allow for drug infusions.
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Apparatus: Self-administration experiments are conducted in operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, a tone generator, and a syringe pump for drug delivery.
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Acquisition of Self-Administration: Rats are placed in the operant chambers and learn to press the active lever to receive an intravenous infusion of oxycodone (e.g., 0.1 mg/kg/infusion) paired with a light and tone cue. The inactive lever has no programmed consequences. Sessions are typically conducted daily for several hours.
-
Treatment and Testing: Once stable self-administration behavior is established, rats are pre-treated with either vehicle or (S)-VU 6008667 at various doses before the self-administration session. The number of active and inactive lever presses and the total number of infusions are recorded.
-
Data Analysis: The effect of (S)-VU 6008667 on oxycodone self-administration is determined by comparing the number of infusions earned following drug treatment to the vehicle control condition. Statistical analysis (e.g., ANOVA) is used to determine the significance of the effects.
Mandatory Visualizations
Caption: M5 Receptor Signaling Pathway and the Modulatory Action of (S)-VU 6008667.
Caption: Experimental Workflow for a Rat Oxycodone Self-Administration Study.
References
- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-VU6008667: A Selective M5 Negative Allosteric Modulator
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(S)-VU6008667 is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor. Developed as a successor to the tool compound ML375, (S)-VU6008667 offers a significantly shorter half-life in rats, making it a more suitable candidate for in vivo studies, particularly in the field of addiction research. This document provides a comprehensive technical overview of (S)-VU6008667, including its pharmacological properties, the experimental protocols for its characterization, and the key signaling pathways involved.
Introduction
The M5 muscarinic acetylcholine receptor, a Gq-coupled G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system.[1][2] Its localization in brain regions associated with reward and cognition has implicated it as a potential therapeutic target for neurological and psychiatric disorders, including substance use disorder.[3] The development of selective M5 modulators has been a key objective in realizing this therapeutic potential.
(S)-VU6008667 emerged from an optimization effort of the first potent and selective M5 NAM, ML375. While a valuable research tool, ML375 exhibited a long half-life in rats, complicating the design and interpretation of certain preclinical studies.[4][5] (S)-VU6008667 retains the high potency and selectivity of its predecessor while possessing a more favorable pharmacokinetic profile, specifically a shorter half-life, rendering it a superior tool for in vivo pharmacological investigation.[4]
M5 Receptor Signaling and Mechanism of Action of (S)-VU6008667
The M5 receptor, upon activation by its endogenous ligand acetylcholine (ACh), couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger that mediates various cellular responses.[1][2]
(S)-VU6008667 acts as a negative allosteric modulator. It does not bind to the orthosteric site where acetylcholine binds but rather to a distinct, allosteric site on the M5 receptor. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of acetylcholine, thereby attenuating the downstream signaling cascade and the subsequent rise in intracellular calcium.
M5 Receptor Signaling Pathway and NAM Inhibition
Pharmacological Properties
The pharmacological profile of (S)-VU6008667 has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Potency and Selectivity of (S)-VU6008667[4]
| Receptor | Species | IC50 (µM) | pIC50 (mean ± SEM) | % ACh min (mean ± SEM) |
| M5 | Human | 1.2 | 5.93 ± 0.02 | 2.3 ± 0.03 |
| M5 | Rat | 1.6 | 5.78 ± 0.02 | 2.6 ± 0.03 |
| M1 | Human | >10 | - | - |
| M2 | Human | >10 | - | - |
| M3 | Human | >10 | - | - |
| M4 | Human | >10 | - | - |
Table 2: Pharmacokinetic Properties of (S)-VU6008667 in Rat[4]
| Parameter | Value |
| Half-life (t1/2) | 2.3 hours |
| Brain Penetration (Kp) | 4.1 |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.88 |
| Plasma Protein Binding (fu,plasma) | 0.014 |
| Brain Homogenate Binding (fu,brain) | 0.003 |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize (S)-VU6008667.
Synthesis of (S)-VU6008667
The synthesis of (S)-VU6008667 is achieved through a multi-step process, with the key final steps involving the acylation of the imidazoisoindolone core followed by chiral resolution.[4]
Synthetic Workflow for (S)-VU6008667
Detailed Protocol:
-
Preparation of the Benzoic Acid Intermediate: To a solution of 4-bromo-1-chloro-2-methyl-benzene in anhydrous tetrahydrofuran (B95107) (THF) cooled to -78 °C, add n-butyllithium dropwise. Stir the resulting mixture at -78 °C for 30 minutes. In a separate flask, dissolve phthalic anhydride (B1165640) in anhydrous THF at -78 °C. Add the organolithium solution to the phthalic anhydride solution and continue stirring at -78 °C for 2 hours. Quench the reaction with 1N HCl and allow it to warm to room temperature. Extract the aqueous layer with ethyl acetate, combine the organic layers, and concentrate to yield the benzoic acid intermediate.[4]
-
Formation of the Imidazoisoindolone Core: Combine the benzoic acid intermediate with ethylenediamine in a microwave reactor and irradiate to facilitate the condensation reaction, forming the racemic 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one core.[4]
-
Acylation: Acylate the imidazoisoindolone core with 3,4-difluorobenzoyl chloride to yield the racemic final product.[4]
-
Chiral Resolution: Separate the enantiomers of the racemic product using supercritical fluid chromatography (SFC) to isolate the active (S)-enantiomer, (S)-VU6008667.[4]
In Vitro M5 NAM Activity Assay (Intracellular Calcium Mobilization)
The negative allosteric modulator activity of (S)-VU6008667 is determined by measuring its ability to inhibit the acetylcholine-induced increase in intracellular calcium in cells expressing the M5 receptor.[4]
Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO-K1) cells are stably transfected with the human or rat M5 muscarinic acetylcholine receptor.
-
Cells are maintained in a suitable culture medium (e.g., F-12K Medium supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere of 5% CO2.
Calcium Mobilization Assay Protocol:
-
Cell Plating: Seed the M5-expressing CHO-K1 cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of (S)-VU6008667 to the wells and incubate for a predetermined period.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Add a fixed concentration of acetylcholine (typically an EC80 concentration to elicit a robust but submaximal response) to the wells.
-
Data Analysis: Measure the fluorescence intensity over time. The inhibitory effect of (S)-VU6008667 is calculated as the percentage reduction in the acetylcholine-induced calcium response. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Calcium Mobilization Assay Workflow
In Vivo Pharmacokinetic and Brain Penetration Studies in Rats
These studies are crucial for determining the drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross the blood-brain barrier.[4]
Experimental Protocol:
-
Animal Model: Use male Sprague-Dawley rats.
-
Dosing: Administer (S)-VU6008667 intravenously (IV) and orally (PO) to different groups of rats.
-
Sample Collection: At various time points post-dosing, collect blood samples (via tail vein or other appropriate method) and, at the terminal time point, collect brain tissue.
-
Sample Processing: Process the blood to obtain plasma. Homogenize the brain tissue.
-
Bioanalysis: Quantify the concentration of (S)-VU6008667 in plasma and brain homogenate using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) from the plasma concentration-time data.
-
Determine the brain-to-plasma concentration ratio (Kp) at each time point.
-
Measure the unbound fraction of the drug in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis.
-
Calculate the unbound brain-to-plasma ratio (Kp,uu) to assess the extent of active transport across the blood-brain barrier.
-
Structure-Activity Relationship (SAR) and Drug Design Logic
(S)-VU6008667 was rationally designed based on the structure of ML375 to improve its pharmacokinetic profile. The key modification was the introduction of a methyl group on the 9b-phenyl ring. This seemingly minor change acted as a metabolic "shunt," providing a site for more rapid metabolism and thereby significantly reducing the half-life of the compound in rats from approximately 80 hours for ML375 to 2.3 hours for (S)-VU6008667, without compromising its potency and selectivity for the M5 receptor.[4][5]
Drug Design Logic from ML375 to (S)-VU6008667
Conclusion
(S)-VU6008667 represents a significant advancement in the development of selective M5 muscarinic receptor modulators. Its combination of high potency, selectivity, and a favorable pharmacokinetic profile makes it an invaluable tool for elucidating the physiological and pathophysiological roles of the M5 receptor in the central nervous system. This technical guide provides researchers and drug development professionals with the essential information and methodologies to effectively utilize (S)-VU6008667 in their preclinical research endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of VU6008667: A Selective M5 Negative Allosteric Modulator
A Technical Guide for Researchers in Drug Development
Introduction
VU6008667 is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor.[1][2] Its development marked a significant advancement in the quest for selective ligands to probe the function of the M5 receptor, which has been implicated in various neurological and psychiatric disorders, particularly addiction.[3] This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of VU6008667, tailored for researchers, scientists, and drug development professionals.
Discovery and Rationale
The discovery of VU6008667 was a direct outcome of the optimization of a preceding M5 NAM, ML375.[1][2] While ML375 demonstrated high potency and selectivity for the M5 receptor, its utility in certain preclinical models, especially those requiring washout periods like addiction reinstatement paradigms, was hampered by an exceptionally long elimination half-life in rats (t½ = 80 hours).[1][2] The primary goal for the development of VU6008667 was, therefore, to create a compound with a comparable pharmacological profile to ML375 but with a significantly shorter half-life.
The optimization strategy focused on introducing a metabolic "shunt" into the ML375 scaffold.[1] This was achieved by incorporating a single methyl group onto the 9b-phenyl ring of the core structure. This seemingly minor modification had a profound and desired impact on the compound's pharmacokinetic profile, leading to the identification of (S)-VU6008667.[1]
Quantitative Pharmacological and Pharmacokinetic Data
The pharmacological and pharmacokinetic properties of VU6008667 and its parent compound, ML375, are summarized in the tables below. This data highlights the successful optimization of the pharmacokinetic profile while retaining the desired potency and selectivity.
Table 1: In Vitro Potency and Selectivity of VU6008667
| Compound | Receptor | IC50 (µM) |
| VU6008667 ((S)-enantiomer) | human M5 | 1.2 |
| rat M5 | 1.6 | |
| human M1-M4 | >10 | |
| Racemic VU6008667 | human M5 | 1.8 |
| (R)-enantiomer of VU6008667 | human M5 | >10 |
Data sourced from McGowan et al., 2017.[1]
Table 2: Pharmacokinetic Profile of VU6008667 in Rats
| Parameter | Value |
| Half-life (t½) | 2.3 hours |
| Volume of Distribution (Vss) | 7.4 L/kg |
| Plasma Clearance (CLp) | 82 mL/min/kg |
| Oral Bioavailability (%F) | 17% |
Data from a 1 mg/kg intravenous and 3 mg/kg oral solution dose in rats. Sourced from McGowan et al., 2017.[1]
Experimental Protocols
Synthesis of VU6008667
The synthesis of VU6008667 is a multi-step process starting from commercially available materials. The following is a detailed description of the synthetic route.[1]
Step 1: Synthesis of 2-(4-chloro-3-methylbenzoyl)benzoic acid (7)
To a stirring solution of 4-bromo-1-chloro-2-methyl-benzene (5) in anhydrous tetrahydrofuran (B95107) (THF) cooled to -78°C, n-butyllithium is added dropwise. The resulting solution is stirred at -78°C for 30 minutes. This solution is then added to a stirring solution of phthalic anhydride (B1165640) (6) in THF, also at -78°C. The reaction mixture is stirred for 2 hours at -78°C before being quenched with 1N HCl. The solution is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield the benzoic acid derivative 7.
Step 2: Synthesis of 9b-(4-chloro-3-methyl-phenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5-one (8)
The benzoic acid 7 is condensed with ethylenediamine (B42938) under microwave irradiation to provide the tricyclic core 8.
Step 3: Synthesis of Racemic 1-(3,4-difluorobenzoyl)-9b-(4-chloro-3-methylphenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (9)
To a stirring solution of the imidazoisoindolone core 8 in dichloromethane (B109758) (DCM), 3,4-difluorobenzoyl chloride is added, followed by diisopropylethylamine (DIPEA). The reaction is stirred for 1.5 hours. The reaction is then quenched with saturated aqueous NH4Cl. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried and concentrated. The crude material is purified by liquid chromatography to yield the racemic compound 9.
Step 4: Chiral Resolution to (S)-VU6008667 (11)
The racemic mixture 9 is resolved into its individual enantiomers using supercritical fluid chromatography (SFC) to yield the inactive (R)-enantiomer (10) and the active (S)-enantiomer, VU6008667 (11).
Intracellular Calcium Mobilization Assay
The pharmacological activity of VU6008667 was determined using a functional assay that measures changes in intracellular calcium concentration in response to M5 receptor activation.[1] The following is a representative protocol based on standard methods for assessing M5 receptor function.
Cell Culture and Plating: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor are cultured in appropriate media (e.g., Ham's F12 with 10% FBS and antibiotics). The day before the assay, cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
Dye Loading: On the day of the assay, the cell culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5 dye) is then loaded into the cells by incubating them in a solution containing the dye for a specified period (typically 30-60 minutes) at 37°C.[4][5]
Compound Addition and Fluorescence Measurement: After dye loading, the plates are transferred to a fluorescent imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements. A baseline fluorescence reading is taken. The test compound (VU6008667) is then added to the wells at various concentrations. Subsequently, a fixed concentration of acetylcholine (ACh), typically corresponding to the EC80 (the concentration that elicits 80% of the maximal response), is added to stimulate the M5 receptors. The change in fluorescence, indicative of intracellular calcium mobilization, is measured over time.
Data Analysis: The inhibitory effect of VU6008667 is determined by the reduction in the ACh-stimulated calcium response. The IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist response, is calculated from the concentration-response curves using non-linear regression.
Signaling Pathways and Experimental Workflows
M5 Muscarinic Receptor Signaling Pathway
The M5 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by acetylcholine, the receptor initiates a signaling cascade that leads to the mobilization of intracellular calcium. VU6008667, as a negative allosteric modulator, does not directly compete with acetylcholine at the orthosteric binding site but instead binds to a distinct allosteric site on the receptor, reducing the receptor's response to acetylcholine.
Caption: M5 receptor signaling pathway and the inhibitory action of VU6008667.
Experimental Workflow for VU6008667 Characterization
The overall workflow for the discovery and characterization of VU6008667 involved a series of interconnected stages, from chemical synthesis to in vivo evaluation.
Caption: Workflow for the discovery and characterization of VU6008667.
VU6008667 represents a significant achievement in the development of selective M5 receptor modulators. Through a targeted optimization of a previous lead compound, researchers were able to engineer a molecule with a desirable pharmacokinetic profile for in vivo studies, particularly in the field of addiction research. The detailed synthetic route and pharmacological characterization protocols provided in this guide offer a comprehensive resource for scientists working on the development of novel therapeutics targeting the M5 muscarinic acetylcholine receptor.
References
- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
The M5 Muscarinic Receptor: A Key Modulator of Dopamine Signaling and a Novel Therapeutic Target
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of the M5 muscarinic acetylcholine (B1216132) receptor (M5R) in the regulation of dopamine (B1211576) signaling. Given that M5Rs are almost exclusively expressed on midbrain dopamine neurons, they represent a highly specific target for modulating dopaminergic activity, which is implicated in a range of neuropsychiatric disorders including addiction, schizophrenia, and depression.[1][2][3] This document synthesizes key research findings, presents quantitative data in a structured format, outlines detailed experimental methodologies, and provides visual representations of the underlying neurobiological pathways and experimental workflows.
Core Concepts in M5R-Dopamine Interactions
The M5R is the sole muscarinic receptor subtype found on the dopamine neurons of the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc).[1][3][4] This unique localization places it in a pivotal position to modulate the activity of both the mesolimbic and nigrostriatal dopamine pathways.
Prolonged Dopamine Release: A primary function of M5R activation is the facilitation of a prolonged increase in dopamine release in the nucleus accumbens (NAc).[5][6][7] Studies involving electrical stimulation of pontine cholinergic inputs have demonstrated a biphasic dopamine release in the NAc: an initial, rapid phase, followed by a sustained, prolonged phase.[5][6] In M5 receptor knockout (KO) mice, this prolonged phase of dopamine release is absent, highlighting the essential role of M5Rs in maintaining elevated dopamine levels.[5][6][8] This sustained dopaminergic activity is believed to be crucial for motivational behaviors and reward processing.[6][7]
Dual Role Based on Location: The physiological outcome of M5R activation appears to be dependent on its subcellular location on the dopamine neuron.
-
Somatodendritic Activation: Activation of M5Rs on the soma and dendrites of SNc dopamine neurons leads to an increase in their intrinsic excitability. This is characterized by calcium mobilization, inward currents, and an increased spontaneous firing rate.[2][9]
-
Terminal Activation: In contrast, some studies suggest that M5R activation on dopamine terminals within the striatum can lead to an inhibition of dopamine release.[2][9] However, other research indicates that M5Rs on dopamine terminals enhance dopamine release.[10][11] This discrepancy may be due to different experimental conditions and the complex interplay with other receptor systems.
Involvement in Reward and Addiction: The M5R's modulation of dopamine signaling in reward-related brain regions implicates it in the reinforcing effects of drugs of abuse.[6] M5 KO mice exhibit reduced responses to morphine and cocaine.[3][9] Furthermore, M5Rs are necessary for the rewarding effects of brain stimulation.[8] Consequently, M5R antagonists are being investigated as potential therapeutics for substance use disorders.[3][12]
Signaling Pathways and Interactions
M5Rs are Gq-coupled receptors, which, upon activation by acetylcholine (ACh), initiate a signaling cascade distinct from the Gi-coupled M2 and M4 receptors that are also involved in modulating dopamine release.
M5R Signaling Cascade
The activation of M5Rs on dopamine neurons triggers the following canonical Gq pathway:
References
- 1. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of M1-M5 muscarinic receptor knockout mice as novel tools to delineate the physiological roles of the muscarinic cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M5 Receptor Activation Produces Opposing Physiological Outcomes in Dopamine Neurons Depending on the Receptor's Location - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Presynaptic Dopamine Dynamics in Striatal Brain Slices with Fast-scan Cyclic Voltammetry [jove.com]
- 6. Protocol for obtaining rodent brain slices for electrophysiological recordings or neuroanatomical studies [protocols.io]
- 7. Obtaining Acute Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 10. Presynaptic Dopamine Dynamics in Striatal Brain Slices with Fast-scan Cyclic Voltammetry [jove.com]
- 11. protocols.io [protocols.io]
- 12. High-Speed Chronoamperometry to Study Kinetics and Mechanisms for Serotonin Clearance In Vivo - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide: VU6008667 Target Validation Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation studies for VU6008667, a selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR). The content herein is curated for professionals in the fields of pharmacology and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Core Target and Mechanism of Action
VU6008667 is a potent and selective negative allosteric modulator of the M5 muscarinic acetylcholine receptor.[1][2] Its development was aimed at creating a tool compound with a shorter half-life in rats compared to its predecessor, ML375, rendering it more suitable for addiction-related behavioral studies, particularly those involving reinstatement paradigms.[1] As a NAM, VU6008667 does not compete with the endogenous ligand, acetylcholine, at the orthosteric binding site. Instead, it binds to an allosteric site on the M5 receptor, reducing the receptor's response to acetylcholine. The (S)-enantiomer of VU6008667 is the active form, while the (R)-enantiomer is devoid of M5 NAM activity.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies that validate the target engagement, potency, selectivity, and pharmacokinetic profile of VU6008667.
Table 1: In Vitro Potency and Selectivity of VU6008667
| Target | Species | Assay Type | Parameter | Value | Reference |
| M5 mAChR | Human | Calcium Mobilization | IC50 | 1.2 µM | [1] |
| M5 mAChR | Rat | Calcium Mobilization | IC50 | 1.6 µM | [1] |
| M1-M4 mAChR | Human | Not Specified | IC50 | > 30 µM |
Table 2: Pharmacokinetic Properties of VU6008667 in Rats
| Parameter | Route | Value | Units | Reference |
| Half-life (t½) | Intravenous | 2.3 | hours | [1] |
| Volume of Distribution (Vd) | Intravenous | 7.4 | L/kg | [1] |
| Clearance (CLp) | Intravenous | 82 | mL/min/kg | [1] |
| Bioavailability (F) | Oral | 17 | % | [1] |
| CNS Penetration | Not Specified | High | - | [1] |
Signaling Pathway of the M5 Muscarinic Receptor in Dopaminergic Neurons
The M5 receptor is predominantly expressed on dopaminergic neurons in the ventral tegmental area (VTA), a key region of the brain's reward circuitry. Acetylcholine released from laterodorsal tegmental and pedunculopontine tegmental nuclei binds to these M5 receptors. The M5 receptor is a Gq/11-coupled G-protein coupled receptor (GPCR). Upon activation, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to increased excitability of the dopaminergic neuron and subsequent dopamine (B1211576) release in projection areas such as the nucleus accumbens. VU6008667, as a negative allosteric modulator, dampens this signaling cascade, thereby reducing dopamine release.
Caption: M5 Receptor Signaling Pathway in VTA Dopaminergic Neurons.
Experimental Protocols
This section details the methodologies for key experiments conducted to validate the target of VU6008667.
In Vitro Calcium Mobilization Assay
This assay was employed to determine the potency of VU6008667 as a negative allosteric modulator of the M5 receptor.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either the human or rat M5 muscarinic acetylcholine receptor are cultured in standard growth medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and assay buffer containing varying concentrations of VU6008667 is added to the wells. The plates are incubated for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: The microplate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken before the addition of an EC80 concentration of acetylcholine. Post-agonist addition, fluorescence is measured kinetically.
-
Data Analysis: The increase in fluorescence, indicative of intracellular calcium mobilization, is measured. The data are normalized to the response of acetylcholine alone. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Oxycodone Self-Administration in Rats
This behavioral paradigm is used to assess the effect of VU6008667 on the reinforcing properties of opioids.
Protocol:
-
Animals: Male Sprague-Dawley rats are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle and ad libitum access to food and water, except during experimental sessions.
-
Surgical Catheter Implantation: Rats are anesthetized (e.g., with isoflurane), and a chronic indwelling catheter is surgically implanted into the right jugular vein. The catheter is passed subcutaneously to an exit port on the mid-scapular region.
-
Apparatus: Self-administration sessions are conducted in standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a house light, and a drug infusion pump.
-
Acquisition of Self-Administration: Following a recovery period, rats are placed in the operant chambers for daily 2-hour sessions. A press on the active lever results in an intravenous infusion of oxycodone (e.g., 0.1 mg/kg/infusion) and the presentation of a cue-light and tone complex. Presses on the inactive lever have no programmed consequences.
-
Treatment with VU6008667: Once stable self-administration is established, rats are pre-treated with VU6008667 (e.g., 1-10 mg/kg, intraperitoneally) or vehicle prior to the self-administration session.
-
Data Collection and Analysis: The number of active and inactive lever presses and infusions earned are recorded. The effect of VU6008667 on oxycodone intake is analyzed using appropriate statistical methods (e.g., ANOVA).
Cue-Induced Reinstatement of Oxycodone-Seeking Behavior
This model is used to evaluate the effect of VU6008667 on relapse-like behavior.
Protocol:
-
Acquisition and Extinction: Following the acquisition of oxycodone self-administration, rats undergo extinction training. During extinction sessions, active lever presses no longer result in oxycodone infusion or the presentation of the associated cues. Extinction criteria are met when responding on the active lever is significantly reduced.
-
Reinstatement Test: On the test day, rats are pre-treated with VU6008667 or vehicle. They are then placed back into the operant chambers, and presses on the active lever result in the presentation of the previously drug-paired cues (light and tone) but no drug infusion.
-
Data Analysis: The number of active lever presses during the reinstatement session is measured as an index of drug-seeking behavior. The effect of VU6008667 on cue-induced reinstatement is statistically analyzed.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the key experimental and logical processes in the target validation of VU6008667.
Caption: In Vitro Validation Workflow for VU6008667.
Caption: In Vivo Behavioral Pharmacology Workflow.
References
- 1. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute Negative Allosteric Modulation of M5 Muscarinic Acetylcholine Receptors Inhibits Oxycodone Self-Administration and Cue-Induced Reactivity with No Effect on Antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of VU6008667: A Selective M5 Negative Allosteric Modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
VU6008667 is a potent, selective, and centrally penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR). Developed as a chemical probe to investigate the physiological and pathological roles of the M5 receptor, VU6008667 has garnered significant interest, particularly in the field of addiction neuroscience. Its pharmacological profile, characterized by high selectivity for the M5 receptor subtype and a shorter in vivo half-life compared to its predecessors, makes it a valuable tool for preclinical research. This technical guide provides a comprehensive overview of the pharmacological properties of VU6008667, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental methodologies are provided to facilitate the replication and extension of these key findings.
Mechanism of Action
VU6008667 functions as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor. Unlike orthosteric antagonists that directly compete with the endogenous ligand acetylcholine (ACh) for the binding site, allosteric modulators bind to a distinct topographical site on the receptor. As a NAM, VU6008667 reduces the affinity and/or efficacy of ACh at the M5 receptor, thereby dampening its downstream signaling cascade. The M5 receptor is a G protein-coupled receptor (GPCR) that preferentially couples to Gq/11 proteins.[1] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By negatively modulating the M5 receptor, VU6008667 attenuates this signaling cascade.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of VU6008667.
Table 1: In Vitro Potency and Selectivity of VU6008667
| Receptor | Species | Assay Type | IC50 (µM) | Reference |
| M5 | Human | Calcium Mobilization | 1.2 | [2] |
| M5 | Rat | Calcium Mobilization | 1.6 | [2] |
| M1 | Human | Calcium Mobilization | >30 | [2] |
| M2 | Human | Calcium Mobilization | >30 | [2] |
| M3 | Human | Calcium Mobilization | >30 | [2] |
| M4 | Human | Calcium Mobilization | >30 | [2] |
Table 2: Pharmacokinetic Profile of VU6008667 in Rats
| Parameter | Route | Value | Units | Reference |
| Half-life (t1/2) | IV | 2.3 | hours | [2] |
| Clearance (CLp) | IV | 82 | mL/min/kg | [2] |
| Volume of Distribution (Vss) | IV | 7.4 | L/kg | [2] |
| Oral Bioavailability (%F) | PO | 17 | % | [2] |
| CNS Penetration (Brain:Plasma) | - | High | - | [2] |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol is adapted from methodologies used for characterizing M5 NAMs.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M5 muscarinic receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight to allow for cell adherence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: VU6008667 is serially diluted and added to the wells. The plates are incubated for a predetermined time to allow for compound-receptor interaction.
-
Agonist Stimulation: An M5 receptor agonist, such as acetylcholine, is added to the wells at a concentration that elicits approximately 80% of the maximal response (EC80).
-
Fluorescence Measurement: Changes in intracellular calcium are measured in real-time using a fluorescence plate reader.
-
Data Analysis: The fluorescence data is normalized, and IC50 values are calculated using a four-parameter logistic equation to determine the potency of VU6008667 as a NAM.
Oxycodone Self-Administration in Rats
This protocol is based on studies investigating the effects of VU6008667 on opioid self-administration.
-
Animals: Male Sprague-Dawley rats are used.
-
Surgery: Rats are surgically implanted with intravenous catheters in the jugular vein.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and a drug infusion pump are used.
-
Acquisition: Rats are trained to self-administer oxycodone (e.g., 0.1 mg/kg/infusion) by pressing the active lever. Each active lever press results in a drug infusion paired with a light and/or tone cue.
-
Reinforcement Schedules:
-
Fixed-Ratio (FR): Initially, a fixed-ratio 3 (FR3) schedule is used, where three active lever presses are required for each infusion.
-
Progressive-Ratio (PR): To assess motivation, a progressive-ratio schedule is employed, where the number of lever presses required for each subsequent infusion increases.
-
-
VU6008667 Administration: VU6008667 or vehicle is administered systemically (e.g., intraperitoneally) prior to the self-administration sessions.
-
Data Collection: The number of active and inactive lever presses, and consequently the number of infusions earned, are recorded.
Cue-Induced Reinstatement of Oxycodone Seeking
This protocol models relapse behavior and is used to evaluate the efficacy of VU6008667 in preventing it.
-
Acquisition and Extinction: Following the self-administration phase, rats undergo an extinction phase where active lever presses no longer result in oxycodone infusion or the presentation of cues. This continues until responding on the active lever is significantly reduced.
-
VU6008667 Administration: Prior to the reinstatement test, rats are treated with VU6008667 or vehicle.
-
Reinstatement Test: Rats are returned to the operant chambers, and active lever presses now result in the presentation of the previously drug-paired cues (light and/or tone) but no drug infusion.
-
Data Analysis: An increase in active lever pressing during the reinstatement test compared to the end of the extinction phase is indicative of cue-induced reinstatement of drug-seeking behavior. The effect of VU6008667 on this behavior is then quantified.
In Vivo Efficacy
Studies have demonstrated that VU6008667 is effective in preclinical models of opioid use disorder. Acute administration of VU6008667 dose-dependently reduces oxycodone self-administration under both FR3 and PR schedules of reinforcement. Furthermore, it attenuates cue-induced reinstatement of oxycodone-seeking behavior, suggesting its potential to prevent relapse. When administered to opioid-naïve rats, VU6008667 prevents the acquisition of oxycodone self-administration. Notably, VU6008667 does not significantly affect natural reward seeking, as it has minimal impact on sucrose (B13894) self-administration. It also does not alter the antinociceptive effects of oxycodone or induce motor coordination deficits.
Conclusion
VU6008667 is a highly selective M5 negative allosteric modulator with a favorable pharmacokinetic profile for in vivo studies in rodents. Its ability to attenuate various facets of opioid addiction-related behaviors in preclinical models, without affecting natural reward or the analgesic properties of opioids, highlights the potential of targeting the M5 receptor for the development of novel therapeutics for substance use disorders. The detailed pharmacological profile and experimental methodologies provided in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic potential of M5 receptor modulation.
References
In-Depth Technical Guide: CNS Penetration and Distribution of VU6008667
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the central nervous system (CNS) penetration and distribution of VU6008667, a selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor. This document collates available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to support ongoing research and development efforts.
Core Data Presentation
The following tables summarize the key pharmacokinetic parameters of VU6008667, with a focus on its ability to penetrate the CNS.
Table 1: Pharmacokinetic Profile of VU6008667 in Rats
| Parameter | Value | Route of Administration |
| Half-life (t½) | 2.3 hours[1][2] | Intravenous (1 mg/kg) / Oral (3 mg/kg) |
| Volume of Distribution (Vss) | 7.4 L/kg[1][2] | Intravenous |
| Plasma Clearance (CLp) | 82 mL/min/kg[1][2] | Intravenous |
| Oral Bioavailability (%F) | 17%[1][2] | Oral |
Table 2: CNS Penetration of VU6008667 in Rats
| Parameter | Value | Significance |
| Brain-to-Plasma Ratio (Kp) | 4.1[1] | Indicates high total concentration in the brain relative to plasma. |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.88[1] | Shows that the unbound, pharmacologically active concentration of the compound in the brain is nearly equal to that in the plasma, signifying efficient CNS penetration. |
Signaling Pathway
VU6008667 acts as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor. The M5 receptor is a G protein-coupled receptor (GPCR) that, upon activation by acetylcholine, couples to Gq proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG)[3][4]. IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C. As a NAM, VU6008667 attenuates this signaling pathway in the presence of the endogenous agonist, acetylcholine.
Experimental Protocols
While the precise, proprietary protocols for the pharmacokinetic studies of VU6008667 are not publicly available, a representative methodology for determining the CNS penetration of a compound in rodents is detailed below.
Objective: To determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) of a test compound in rats following intravenous administration.
Materials:
-
Test compound (e.g., VU6008667)
-
Male Sprague-Dawley rats (250-300g)
-
Vehicle for dosing solution (e.g., saline, DMSO/polyethylene glycol)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with EDTA)
-
Brain harvesting tools
-
Homogenizer
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Reagents for sample preparation (e.g., acetonitrile (B52724) for protein precipitation)
Procedure:
-
Dosing:
-
Acclimatize rats for at least 3 days prior to the study.
-
Prepare the dosing solution of the test compound in the appropriate vehicle at the desired concentration.
-
Administer a single intravenous (IV) dose of the test compound (e.g., 1 mg/kg) to a cohort of rats via the tail vein.
-
-
Sample Collection:
-
At predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, and 24 hours), euthanize a subset of animals (n=3-4 per time point).
-
Immediately collect trunk blood into EDTA-containing tubes.
-
Centrifuge the blood at 4°C to separate the plasma.
-
Perfuse the brain with ice-cold saline to remove residual blood.
-
Carefully dissect and harvest the whole brain.
-
-
Sample Processing:
-
Plasma: Store plasma samples at -80°C until analysis.
-
Brain:
-
Weigh the harvested brain tissue.
-
Homogenize the brain tissue in a specific volume of a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate.
-
Store the brain homogenate at -80°C until analysis.
-
-
-
Determination of Unbound Fraction (fu):
-
Determine the fraction of the compound unbound to plasma proteins (fu,plasma) and brain tissue (fu,brain) using an appropriate in vitro method, such as equilibrium dialysis.
-
-
Bioanalysis:
-
Prepare calibration standards and quality control samples in blank plasma and blank brain homogenate.
-
Extract the test compound from the plasma and brain homogenate samples (e.g., via protein precipitation with acetonitrile).
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the test compound.
-
-
Data Analysis:
-
Calculate the brain-to-plasma ratio (Kp) at each time point by dividing the total concentration of the compound in the brain by the total concentration in plasma.
-
Calculate the unbound brain-to-plasma ratio (Kp,uu) using the following equation: Kp,uu = Kp * (fu,plasma / fu,brain).
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study designed to assess the CNS penetration of a novel compound.
References
- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: Pharmacokinetics of VU6008667 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of VU6008667, a selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) negative allosteric modulator (NAM), in rat models. This document includes quantitative data, detailed experimental methodologies, and visualizations of relevant pathways and workflows.
Introduction
VU6008667 is a valuable in vivo tool compound with high central nervous system (CNS) penetration.[1] It was developed as a follow-up to the M5 NAM ML375, which had an excessively long elimination half-life in rats (t½ = 80h), posing challenges for certain addiction-related rodent studies.[1] In contrast, VU6008667 was specifically designed to have a much shorter half-life, making it more suitable for research paradigms such as reinstatement models.[1]
Quantitative Pharmacokinetic Data
The primary pharmacokinetic parameter of interest for VU6008667 is its elimination half-life in rats. The key data is summarized in the table below.
| Compound | Parameter | Value | Species | Reference |
| VU6008667 | t½ | 2.3 hours | Rat | [1] |
| ML375 | t½ | 80 hours | Rat | [1] |
Experimental Protocols
While the seminal publication by McGowan et al. (2017) does not provide a detailed experimental protocol for the pharmacokinetic study of VU6008667, this section outlines a representative methodology based on standard practices for rodent pharmacokinetic studies.
Animal Models
-
Species: Rat
-
Strain: Sprague-Dawley (commonly used in pharmacokinetic studies)
-
Sex: Male
-
Weight: 250-300 g
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. Animals should be fasted overnight prior to dosing.
Dosing and Sample Collection
-
Formulation: VU6008667 is prepared in a vehicle suitable for the chosen route of administration (e.g., a solution in 10% Tween® 80, 90% saline for oral gavage).
-
Route of Administration: Oral (p.o.) gavage is a common route for initial pharmacokinetic screening.
-
Dose: A single dose (e.g., 10 mg/kg) is administered.
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected via a cannulated vessel (e.g., jugular vein) or through sparse sampling from the tail vein at multiple time points post-dose. Recommended time points for a compound with an expected half-life of ~2.3 hours would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately centrifuged (e.g., at 4°C for 10 minutes at 13,000 rpm) to separate the plasma. The resulting plasma is then stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the quantification of VU6008667 in rat plasma.
-
Sample Preparation: A protein precipitation method is typically used. An internal standard is added to the plasma samples, followed by a precipitating agent (e.g., acetonitrile). After vortexing and centrifugation, the supernatant is transferred for analysis.
-
Chromatography:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
-
Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection of the parent ion and a product ion of VU6008667 and the internal standard.
-
-
Data Analysis: The concentration of VU6008667 in each plasma sample is determined from a calibration curve. Pharmacokinetic parameters, including half-life (t½), are then calculated using non-compartmental analysis.
Visualizations
M5 Muscarinic Acetylcholine Receptor Signaling Pathway
VU6008667 is a negative allosteric modulator of the M5 muscarinic acetylcholine receptor. M5 receptors are Gq-protein coupled receptors. The binding of acetylcholine (ACh) to the M5 receptor typically initiates a signaling cascade that leads to an increase in intracellular calcium. VU6008667, as a NAM, would inhibit this process.
Caption: M5 receptor signaling pathway and the inhibitory action of VU6008667.
Experimental Workflow for Pharmacokinetic Study
The following diagram illustrates the key steps in determining the pharmacokinetic profile of VU6008667 in a rat model.
Caption: Workflow for a typical rodent pharmacokinetic study.
References
Methodological & Application
Application Notes and Protocols for (S)-VU 6008667: An In Vivo Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of (S)-VU 6008667, a selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) negative allosteric modulator (NAM). This document is intended to guide researchers in designing and executing preclinical studies to investigate the therapeutic potential of (S)-VU 6008667, particularly in the context of substance use disorders.
Introduction to (S)-VU 6008667
(S)-VU 6008667 is a potent and selective negative allosteric modulator of the M5 muscarinic acetylcholine receptor.[1][2] Unlike orthosteric antagonists that directly block the acetylcholine binding site, NAMs bind to a distinct allosteric site on the receptor, modulating the receptor's response to the endogenous ligand, acetylcholine. The selectivity of (S)-VU 6008667 for the M5 receptor over other mAChR subtypes (M1-M4) makes it a valuable tool for elucidating the specific roles of M5 in physiological and pathological processes.[1][2] Notably, its development was driven by the need for an M5 NAM with a shorter half-life in rats, making it particularly suitable for addiction-related behavioral paradigms such as reinstatement models.[1][2]
Key Applications
The primary application of (S)-VU 6008667 in in vivo research is the investigation of the M5 receptor's role in addiction. Preclinical studies have demonstrated its potential in modulating the reinforcing effects of opioids.[3][4]
Pharmacokinetics
(S)-VU 6008667 was specifically designed for in vivo studies in rats, possessing high central nervous system (CNS) penetration and a desirable short half-life.[1][2]
Table 1: Pharmacokinetic Parameters of (S)-VU 6008667 in Rats
| Parameter | Value | Reference |
| Half-life (t½) | 2.3 hours | [1][2] |
Further pharmacokinetic parameters such as Cmax, Tmax, and brain-to-plasma ratio would require more detailed published data.
In Vivo Experimental Protocols
The following are detailed protocols for preclinical models where (S)-VU 6008667 has shown efficacy. These protocols can be adapted based on specific research questions.
Animal Models
-
Species: Sprague-Dawley rats are a commonly used strain for addiction studies involving (S)-VU 6008667.[4]
Opioid Self-Administration Model
This model assesses the reinforcing properties of a drug, in this case, an opioid like oxycodone.
Protocol:
-
Surgical Preparation:
-
Anesthetize adult male Sprague-Dawley rats.
-
Implant a chronic indwelling catheter into the jugular vein.
-
Allow a recovery period of at least 5-7 days post-surgery.
-
-
Acquisition of Self-Administration:
-
Place rats in operant conditioning chambers equipped with two levers.
-
Pressing the "active" lever results in an intravenous infusion of oxycodone.
-
Pressing the "inactive" lever has no consequence.
-
Conduct daily 2-hour sessions.
-
Acquisition is typically achieved when a stable pattern of responding is observed.
-
-
Treatment with (S)-VU 6008667:
-
(S)-VU 6008667 can be administered prior to the self-administration sessions to evaluate its effect on the acquisition or maintenance of drug-taking behavior.
-
A study has shown that daily administration of VU6008667 can prevent the acquisition of oxycodone self-administration.[3][4]
-
Dosage: Doses can be varied to establish a dose-response relationship. A prior study has investigated the effects of VU6008667 on oxycodone self-administration.[4]
-
Cue-Induced Reinstatement Model
This model evaluates the ability of drug-associated cues to trigger relapse-like behavior after a period of abstinence.
Protocol:
-
Acquisition and Extinction:
-
Train rats to self-administer an opioid as described above.
-
Following stable self-administration, begin extinction training where presses on the active lever no longer deliver the drug but still present the drug-associated cues (e.g., a light and tone).
-
Continue extinction sessions until responding on the active lever is significantly reduced.
-
-
Reinstatement Test:
-
Administer (S)-VU 6008667 or vehicle prior to the test session.
-
Place the rats back into the operant chambers and present the drug-associated cues without the drug.
-
Measure the number of presses on the active lever as an index of reinstatement of drug-seeking behavior.
-
Studies have indicated that VU6008667 can block cue-induced reinstatement of opioid seeking.[4]
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective M 5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Application Notes and Protocols for M1 Receptor Potentiation in Rodent Behavioral Assays
A Note on (S)-VU 6008667: Initial searches for "(S)-VU 6008667" revealed that this compound is a selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) negative allosteric modulator (NAM), not an M1 positive allosteric modulator (PAM)[1][2]. As such, it is not a suitable tool compound for studies aiming to potentiate M1 receptor signaling. This document will therefore focus on established M1 PAMs that have been characterized in rodent behavioral assays, with a particular emphasis on VU0486846 as a representative example.
Introduction
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in brain regions critical for cognition and memory such as the hippocampus and cortex[3][4]. M1 receptors are coupled to Gq proteins, and their activation leads to a signaling cascade that modulates neuronal excitability and synaptic plasticity[3][5][6][7]. Positive allosteric modulators (PAMs) of the M1 receptor are of significant interest as they enhance the receptor's response to the endogenous neurotransmitter acetylcholine, offering a more nuanced and potentially safer therapeutic approach compared to direct agonists[4][8]. This document provides detailed application notes and protocols for the use of M1 PAMs, specifically VU0486846, in rodent behavioral assays relevant to cognitive function.
M1 Receptor Signaling Pathway
Activation of the M1 muscarinic receptor by acetylcholine, potentiated by an M1 PAM, initiates a well-defined signaling cascade. The following diagram illustrates this pathway.
Quantitative Data Summary
The following table summarizes dosages and administration routes for various M1 PAMs used in rodent behavioral assays.
| Compound | Species | Dosage Range (mg/kg) | Route | Behavioral Assay(s) | Reference(s) |
| VU0486846 | Rat | 3, 10 | Intraperitoneal (i.p.) | Novel Object Recognition, Contextual Fear Conditioning | [9] |
| VU0486846 | Mouse | 1, 3, 10, 30 | Intraperitoneal (i.p.) | Auditory Event-Related Potentials | [10] |
| VU0486846 | Mouse | 10 (in drinking water) | Oral (p.o.) | Novel Object Recognition, Morris Water Maze | [11] |
| BQCA | Mouse | 15 | Intraperitoneal (i.p.) | Contextual Fear Conditioning | [12] |
| VU0453595 | Mouse | Not specified | Not specified | Novel Object Recognition | [8] |
Experimental Protocols
Detailed protocols for key behavioral assays are provided below. These are general protocols and may require optimization based on specific experimental goals and animal strains.
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory in rodents.
Experimental Workflow:
Protocol:
-
Habituation:
-
Individually place each mouse in the testing arena (e.g., a 40 x 40 cm open field) for 10 minutes in the absence of any objects. This allows the animal to acclimate to the new environment.
-
-
Training (Familiarization) Phase:
-
On the following day, place two identical objects in opposite corners of the arena.
-
Administer the M1 PAM (e.g., VU0486846 at 3 or 10 mg/kg, i.p.) or vehicle 30 minutes prior to the training session.
-
Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes.
-
Record the time spent actively exploring each object (sniffing, touching).
-
-
Testing Phase:
-
After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object.
-
Place the mouse back into the arena and allow it to explore for 10 minutes.
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Contextual Fear Conditioning (CFC)
CFC is a form of associative learning used to assess memory for a specific context.
Experimental Workflow:
Protocol:
-
Conditioning:
-
Administer the M1 PAM (e.g., VU0486846 at 10 mg/kg, i.p.) or vehicle 30 minutes prior to conditioning.
-
Place the rodent in the conditioning chamber.
-
After a 2-minute habituation period, deliver a mild footshock (e.g., 0.5 mA for 1 second).
-
Remove the animal from the chamber 45 seconds after the footshock.
-
-
Contextual Memory Testing:
-
Approximately 24 hours later, place the animal back into the same conditioning chamber.
-
Record the animal's behavior for a set period (e.g., 5 minutes) without delivering a footshock.
-
Measure the duration of freezing behavior (complete immobility except for respiration) as an index of fear memory.
-
Morris Water Maze (MWM)
The MWM is a test of spatial learning and memory.
Experimental Workflow:
Protocol:
-
Apparatus:
-
A circular pool (e.g., 120-150 cm in diameter) filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
Visual cues are placed around the room to aid in spatial navigation.
-
-
Acquisition Training:
-
Treat animals daily with the M1 PAM (e.g., VU0486846 in drinking water at 10 mg/kg/day) or vehicle.
-
Conduct 4 trials per day for 5 consecutive days.
-
In each trial, place the rodent in the water at one of four starting positions.
-
Allow the animal to swim and find the hidden platform. If the platform is not found within 60-90 seconds, guide the animal to it.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial:
-
On the day after the last training session, remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for 60 seconds.
-
Track the animal's swim path and measure the time spent in the target quadrant (where the platform was previously located). Increased time in the target quadrant indicates better spatial memory.
-
Conclusion
The M1 PAM VU0486846 and other similar compounds are valuable tools for investigating the role of the M1 muscarinic receptor in cognitive processes. The protocols outlined above provide a framework for assessing the efficacy of these compounds in rodent models of learning and memory. It is crucial to carefully select appropriate dosages and control for potential confounding factors to ensure the validity and reproducibility of experimental findings. Researchers should always consult the primary literature for the most up-to-date and detailed information regarding specific compounds and behavioral paradigms.
References
- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M1 muscarinic receptor signaling in mouse hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. M1 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]
- 7. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 8. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A positive allosteric modulator for the muscarinic receptor (M1 mAChR) improves pathology and cognitive deficits in female APPswe/PSEN1ΔE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro M5 NAM Activity of VU6008667
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6008667 is a selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor.[1][2][3] As a CNS-penetrant compound with a desirable pharmacokinetic profile, it serves as a valuable tool for studying the role of the M5 receptor in various physiological and pathological processes, particularly in the context of addiction.[4][5][6] These application notes provide detailed protocols for in vitro assays to characterize the NAM activity of VU6008667 on the M5 receptor, focusing on calcium mobilization and radioligand binding assays.
Data Presentation
The following table summarizes the quantitative data for VU6008667, providing a clear comparison of its potency on human and rat M5 receptors.
| Compound | Target | Assay Type | Parameter | Value |
| VU6008667 | Human M5 | Calcium Mobilization | IC50 | 1.2 µM |
| VU6008667 | Rat M5 | Calcium Mobilization | IC50 | 1.6 µM |
| (R)-VU6008667 | M5 | Calcium Mobilization | IC50 | >10 µM |
Data sourced from MedchemExpress and other publications.[1][7][8]
Signaling Pathway
The M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that preferentially couples to Gq/11 proteins.[9][10][11] Upon activation by an agonist such as acetylcholine (ACh), the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which can be measured using fluorescent indicators. VU6008667, as a negative allosteric modulator, binds to a site on the M5 receptor distinct from the acetylcholine binding site and reduces the receptor's response to the agonist.
Caption: M5 Receptor Gq Signaling Pathway.
Experimental Protocols
Calcium Mobilization Assay for M5 NAM Activity
This protocol describes a cell-based functional assay to determine the inhibitory potency (IC50) of VU6008667 on the M5 receptor by measuring changes in intracellular calcium.
Experimental Workflow:
Caption: Calcium Mobilization Assay Workflow.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M5 receptor (CHO-M5).
-
Reagents:
-
VU6008667
-
Acetylcholine (ACh)
-
Fluo-4 AM or other suitable calcium indicator dye
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
-
Equipment:
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
-
Cell culture incubator (37°C, 5% CO2)
-
Procedure:
-
Cell Plating:
-
The day before the assay, seed CHO-M5 cells into 96-well black-walled, clear-bottom plates at a density of 40,000-50,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Aspirate the culture medium from the cell plate and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of VU6008667 in assay buffer.
-
Add the desired concentrations of VU6008667 to the wells. For determining the IC50, a 10-point concentration-response curve is recommended.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Signal Detection:
-
Prepare a solution of acetylcholine in assay buffer at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration should be predetermined in a separate agonist dose-response experiment.
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence (e.g., excitation at 488 nm, emission at 525 nm) over time.
-
After establishing a stable baseline, use the automated injector to add the EC80 concentration of acetylcholine to each well.
-
Continue recording the fluorescence signal to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well after agonist addition.
-
Normalize the data by setting the response in the absence of VU6008667 (agonist only) as 100% and the response in the absence of agonist as 0%.
-
Plot the normalized response against the logarithm of the VU6008667 concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Radioligand Binding Assay for M5 Receptor
This protocol describes a competition binding assay to determine the binding affinity (Ki) of VU6008667 for the M5 receptor.
Experimental Workflow:
Caption: Radioligand Binding Assay Workflow.
Materials:
-
Cell Line: CHO-M5 cells.
-
Reagents:
-
VU6008667
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS)
-
Non-specific binding control: Atropine (B194438) or another high-affinity muscarinic antagonist
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (ice-cold binding buffer)
-
-
Equipment:
-
Homogenizer
-
High-speed centrifuge
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
-
Scintillation fluid
-
Procedure:
-
Membrane Preparation:
-
Harvest CHO-M5 cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh binding buffer and centrifuging again.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, [3H]NMS (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Cell membranes, [3H]NMS, and a high concentration of atropine (e.g., 10 µM).
-
Competition: Cell membranes, [3H]NMS, and varying concentrations of VU6008667.
-
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the competition assay, express the specific binding at each concentration of VU6008667 as a percentage of the specific binding in the absence of the competitor.
-
Plot the percentage of specific binding against the logarithm of the VU6008667 concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 11. resources.biomol.com [resources.biomol.com]
Preparing VU6008667 for Oral Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and oral administration of VU6008667, a selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor.[1] VU6008667 is a valuable tool for in vivo studies, particularly in neuroscience and addiction research, due to its high central nervous system (CNS) penetration and a relatively short half-life in rats.[2][3]
Physicochemical and Pharmacokinetic Properties
A summary of the known properties of VU6008667 is presented in the table below. Understanding these characteristics is crucial for designing effective oral dosing strategies.
| Property | Value | Species | Notes |
| M5 NAM Potency (IC50) | 1.2 µM (human), 1.6 µM (rat)[2] | Human, Rat | Negative allosteric modulator of the M5 muscarinic acetylcholine receptor. |
| Oral Bioavailability (F) | 17%[2] | Rat | Administered as a solution dose. |
| Elimination Half-life (t1/2) | 2.3 hours[2][3] | Rat | Desirable for studies requiring rapid clearance. |
| CNS Penetration (Kp) | 4.1[2] | Rat | Indicates high brain penetration. |
| Plasma Clearance (CLp) | 82 mL/min/kg[2] | Rat | |
| Volume of Distribution (Vss) | 7.4 L/kg[2] | Rat |
Recommended Vehicles for Oral Administration
While the specific vehicle used to achieve 17% oral bioavailability in the initial rat pharmacokinetic study was not detailed, common formulation strategies for preclinical oral administration of small molecules can be adapted for VU6008667. The choice of vehicle will depend on the required dose and the compound's solubility. It is strongly recommended to perform preliminary solubility tests of VU6008667 in a few selected vehicles to determine the most appropriate one for the intended study.
Here are three commonly used vehicle options suitable for oral gavage in rodents:
| Vehicle | Composition | Preparation Notes | Suitability |
| Aqueous Suspension | 0.5% - 1% (w/v) Carboxymethylcellulose (CMC) in sterile water or saline | Prepare fresh and stir continuously to ensure a homogenous suspension. | Suitable for compounds with low aqueous solubility. A common choice for toxicology and efficacy studies. |
| Solution with Co-solvents | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Dissolve VU6008667 in DMSO first, then add PEG300 and Tween-80, and finally bring to volume with saline. Vortex or sonicate to ensure complete dissolution. | Can be effective for compounds that are difficult to solubilize. The concentration of DMSO should be minimized. |
| Oil-based Solution | Corn oil or other vegetable oils | VU6008667 can be dissolved directly in the oil. Gentle heating and sonication may aid dissolution. | Appropriate for highly lipophilic compounds. |
Experimental Protocols
Protocol 1: Preparation of VU6008667 in 0.5% Carboxymethylcellulose (CMC) Suspension
Materials:
-
VU6008667
-
Carboxymethylcellulose (CMC), low viscosity
-
Sterile water for injection or sterile saline
-
Sterile magnetic stir bar and stir plate
-
Sterile graduated cylinder and beaker
-
Analytical balance
Procedure:
-
Calculate the required amounts: Determine the total volume of the formulation needed based on the number of animals and the dose volume (e.g., 5-10 mL/kg for rats). Calculate the required mass of VU6008667 and CMC.
-
Prepare the 0.5% CMC vehicle:
-
In a sterile beaker, slowly add 0.5 g of CMC to 100 mL of sterile water or saline while stirring continuously with a magnetic stir bar.
-
Continue stirring until the CMC is fully hydrated and the solution is clear and viscous. This may take several hours.
-
-
Prepare the VU6008667 suspension:
-
Accurately weigh the calculated amount of VU6008667.
-
Slowly add the powdered VU6008667 to the prepared 0.5% CMC vehicle while stirring vigorously.
-
Continue to stir the suspension for at least 30 minutes to ensure homogeneity.
-
-
Storage and Administration:
-
Store the suspension at 2-8°C if not used immediately.
-
Before each administration, stir the suspension thoroughly to ensure uniform distribution of the compound.
-
Administer the suspension to the animals via oral gavage using a suitable gavage needle.
-
Protocol 2: Oral Administration via Gavage in Rats
Materials:
-
Prepared VU6008667 formulation
-
Appropriately sized syringes
-
Flexible or rigid, ball-tipped oral gavage needles (e.g., 16-18 gauge for adult rats)
-
Animal scale
Procedure:
-
Animal Handling and Dosing Volume Calculation:
-
Accustom the animals to handling prior to the day of the experiment to minimize stress.
-
Weigh each animal immediately before dosing to accurately calculate the required volume of the formulation. The typical oral gavage volume for rats is 5-10 mL/kg.
-
-
Preparation for Gavage:
-
Gently restrain the rat. Proper restraint is critical to prevent injury to the animal and the handler.
-
Fill a syringe with the calculated volume of the VU6008667 formulation. Ensure there are no air bubbles in the syringe.
-
Attach the gavage needle to the syringe.
-
-
Gavage Procedure:
-
With the rat held firmly, gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is properly positioned in the esophagus, slowly administer the formulation.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Observe the animal for a short period after dosing to ensure there are no immediate adverse effects, such as respiratory distress, which could indicate accidental administration into the trachea.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of VU6008667 and a typical experimental workflow for its oral administration.
Caption: M5 receptor signaling pathway and the inhibitory action of VU6008667.
Caption: Experimental workflow for oral administration of VU6008667.
References
Application Notes and Protocols for (S)-VU 6008667 in Cue-Induced Reinstatement Paradigms
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-VU 6008667 is a novel, short-acting negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor. Recent preclinical studies have highlighted its potential as a non-opioid therapeutic for opioid use disorder (OUD). Specifically, (S)-VU 6008667 has been shown to attenuate cue-induced reinstatement of oxycodone-seeking behaviors in rodent models, a key preclinical measure of relapse liability. These application notes provide a detailed overview of the experimental protocols and quantitative data from these studies to guide researchers in the application of (S)-VU 6008667 for investigating relapse mechanisms and screening novel therapeutics for OUD.
Mechanism of Action
(S)-VU 6008667 acts as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor (M5 mAChR). By binding to an allosteric site on the receptor, it decreases the affinity and/or efficacy of the endogenous ligand, acetylcholine. M5 receptors are expressed in the mesocorticolimbic reward circuitry, including the ventral tegmental area (VTA), where they are found primarily on dopamine (B1211576) neurons. The therapeutic hypothesis is that by inhibiting M5 mAChR activity, (S)-VU 6008667 can modulate dopamine signaling and reduce the reinforcing effects of opioids and the motivational salience of drug-associated cues, thereby preventing relapse.
Data Presentation
The following table summarizes the quantitative data from a key study investigating the effects of (S)-VU 6008667 on cue-induced reinstatement of oxycodone seeking in male Sprague-Dawley rats.
| Treatment Group | Dose (mg/kg, i.p.) | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) | Statistical Significance (vs. Vehicle) |
| Vehicle | 0 | ~18 ± 3 | ~5 ± 1 | - |
| (S)-VU 6008667 | 10 | ~8 ± 2 | ~4 ± 1 | p < 0.05 |
| (S)-VU 6008667 | 30 | ~5 ± 1 | ~3 ± 1 | p < 0.01 |
Data is approximated from graphical representations in the cited literature and is intended for illustrative purposes.
Experimental Protocols
The following is a detailed protocol for a cue-induced reinstatement experiment with (S)-VU 6008667, based on published research.[1]
Animals
-
Species: Male Sprague-Dawley rats
-
Weight: 250-300 g at the start of the experiment
-
Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified.
Apparatus
-
Standard operant conditioning chambers equipped with two retractable levers, a cue light above each lever, a house light, and a drug delivery system (syringe pump connected to a swivel and tether system for intravenous self-administration).
Surgical Procedures
-
Rats are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine mixture).
-
A chronic indwelling catheter is surgically implanted into the right jugular vein.
-
The catheter is passed subcutaneously to the mid-scapular region and attached to a back-mounted port.
-
Rats are allowed a recovery period of at least 5-7 days post-surgery. Catheter patency is maintained by daily flushing with a heparinized saline solution.
Experimental Phases
-
Rats are trained to self-administer oxycodone (0.15 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule of reinforcement in daily 2-hour sessions.
-
Presses on the active lever result in an infusion of oxycodone and the presentation of a discrete cue (e.g., illumination of the cue light above the active lever for 5 seconds).
-
Presses on the inactive lever have no programmed consequences.
-
Training continues until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
Following stable self-administration, the oxycodone solution is replaced with saline.
-
Lever presses on the active lever no longer result in drug infusion or cue presentation.
-
Extinction sessions continue daily until responding on the active lever is significantly reduced (e.g., less than 25% of the average of the last three days of self-administration).
-
On the test day, rats are pretreated with either vehicle or (S)-VU 6008667 (10 or 30 mg/kg, i.p.) 30 minutes before the session.
-
Rats are placed back into the operant chambers.
-
Presses on the active lever now result in the presentation of the previously drug-paired cue (e.g., the 5-second cue light) but no drug infusion.
-
Presses on the inactive lever continue to have no consequence.
-
The session lasts for 2 hours, and the number of presses on both the active and inactive levers is recorded.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for (S)-VU 6008667 action.
Experimental Workflow
Caption: Experimental workflow for cue-induced reinstatement.
Logical Relationship
Caption: Logical model of (S)-VU 6008667 in relapse.
References
Application Notes and Protocols for Measuring the Effects of (S)-VU 6008667 on Dopamine Release
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-VU 6008667 is a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor. M5 receptors are Gq-protein coupled receptors predominantly expressed on dopaminergic neurons in the midbrain, suggesting a significant role in modulating dopamine (B1211576) transmission.[1][2] Positive allosteric modulators like (S)-VU 6008667 do not activate the receptor directly but enhance the effect of the endogenous ligand, acetylcholine. The modulation of M5 receptors presents a promising therapeutic avenue for neurological and psychiatric disorders associated with dysregulated dopamine signaling.
These application notes provide detailed protocols for measuring the effects of (S)-VU 6008667 on dopamine release, with a focus on ex vivo brain slice preparations using fast-scan cyclic voltammetry (FSCV). While specific quantitative data for (S)-VU 6008667 is not yet publicly available, this document utilizes data from the well-characterized M5 PAM, VU0238429, to illustrate the expected experimental outcomes. It has been observed that M5 receptor activation can lead to opposing physiological outcomes depending on the location of the receptor, with activation of somatodendritic M5 receptors on substantia nigra pars compacta (SNc) neurons leading to increased neuronal firing, while activation of M5 receptors in the striatum can inhibit dopamine release.[1][2] Another M5 PAM, VU 0365114, has been shown to significantly increase electrically evoked dopamine release.[3]
M5 Receptor Signaling Pathway
The M5 muscarinic acetylcholine receptor is coupled to the Gq family of G-proteins.[1][2] Upon binding of an agonist, such as acetylcholine, the receptor undergoes a conformational change, activating the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC) and other downstream effectors, ultimately modulating neuronal excitability and neurotransmitter release.
Quantitative Data Summary
The following table summarizes the inhibitory effect of the M5 PAM VU0238429 on electrically-evoked dopamine release in the dorsolateral striatum of mice, as measured by fast-scan cyclic voltammetry. This data is presented as an illustrative example of the potential effects of an M5 PAM like (S)-VU 6008667.
| Treatment Condition | Dopamine Release (% of Baseline) | Species | Brain Region | Measurement Technique | Reference |
| Oxotremorine-M (Oxo-M; 300 nM) | 75.8 ± 3.1% | Mouse | Dorsolateral Striatum | Fast-Scan Cyclic Voltammetry | Foster et al., 2014[2] |
| Oxo-M (300 nM) + VU0238429 (10 µM) | 48.2 ± 4.7% | Mouse | Dorsolateral Striatum | Fast-Scan Cyclic Voltammetry | Foster et al., 2014[2] |
| Oxo-M (300 nM) in M5 KO mice | No significant inhibition | Mouse | Dorsolateral Striatum | Fast-Scan Cyclic Voltammetry | Foster et al., 2014[2] |
| Oxo-M (300 nM) + VU0238429 (10 µM) in M5 KO mice | No potentiation of inhibition | Mouse | Dorsolateral Striatum | Fast-Scan Cyclic Voltammetry | Foster et al., 2014[2] |
Experimental Protocols
Protocol 1: Ex Vivo Fast-Scan Cyclic Voltammetry (FSCV) for Measuring Dopamine Release in Brain Slices
This protocol details the methodology for preparing acute brain slices and using FSCV to measure electrically evoked dopamine release.
Materials and Reagents:
-
Rodent (mouse or rat)
-
(S)-VU 6008667
-
Agonist (e.g., Acetylcholine or a stable analog like Oxotremorine-M)
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2
-
Sucrose-based cutting solution
-
Vibratome
-
FSCV system (e.g., Millar Voltammeter)
-
Carbon-fiber microelectrodes
-
Bipolar stimulating electrode
-
Data acquisition and analysis software (e.g., Clampfit, MiniAnalysis)
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated sucrose-based cutting solution.
-
Rapidly dissect the brain and mount it on the vibratome stage.
-
Prepare 300 µm coronal slices containing the striatum.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.
-
-
FSCV Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 32-34°C.
-
Position the carbon-fiber microelectrode in the brain region of interest (e.g., dorsolateral striatum).
-
Place the bipolar stimulating electrode approximately 100 µm from the recording electrode.
-
Apply a triangular voltage waveform (e.g., -0.4 V to +1.3 V and back at 400 V/s, repeated at 10 Hz) to the carbon-fiber electrode to detect dopamine.
-
-
Data Acquisition:
-
Establish a stable baseline of electrically evoked dopamine release by applying single electrical pulses (e.g., 0.6 mA, 2 ms (B15284909) duration) every 2-3 minutes.
-
After establishing a stable baseline, apply the M5 agonist (e.g., Oxotremorine-M) to the perfusing aCSF and record the change in dopamine release.
-
Following agonist application, co-apply (S)-VU 6008667 with the agonist and record the potentiating effect on the agonist-induced change in dopamine release.
-
Include appropriate washout periods and control experiments (e.g., application of (S)-VU 6008667 alone).
-
-
Data Analysis:
-
Analyze the collected FSCV data to determine the peak amplitude of the dopamine signal, which corresponds to the concentration of dopamine released.
-
Calculate the percent change in dopamine release from baseline for each experimental condition.
-
Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed effects.
-
Logical Relationships in Experimental Design
The following diagram illustrates the logical flow for interpreting the experimental results to confirm the mechanism of action of (S)-VU 6008667.
References
- 1. M5 receptor activation produces opposing physiological outcomes in dopamine neurons depending on the receptor's location - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M5 Receptor Activation Produces Opposing Physiological Outcomes in Dopamine Neurons Depending on the Receptor's Location - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Selective M5 Acetylcholine Muscarinic Receptor Modulators on Dopamine Signaling in the Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing (S)-VU 6008667 Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-VU 6008667 is a selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor.[1][2][3] It exhibits high penetration of the central nervous system (CNS) and has a notably short half-life in rats, making it a valuable tool for preclinical studies, particularly in the field of addiction research.[1][2] Accurate characterization of its pharmacokinetic (PK) profile is crucial for the design and interpretation of in vivo efficacy and safety studies. These application notes provide detailed protocols for assessing the pharmacokinetics of (S)-VU 6008667 in a preclinical rodent model.
Mechanism of Action: M5 Negative Allosteric Modulation
(S)-VU 6008667 functions by binding to an allosteric site on the M5 muscarinic acetylcholine receptor, distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds. This binding event reduces the receptor's response to acetylcholine, thereby inhibiting downstream signaling pathways. M5 receptors are implicated in various physiological processes, including the modulation of dopamine (B1211576) release, which is of significant interest in addiction studies.[4]
References
- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Application of (S)-VU 6008667 in Fear Conditioning Tests: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-VU 6008667 is a selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor.[1] As a research tool, it offers the potential to investigate the role of the M5 receptor in various physiological and pathological processes, including those underlying learning and memory. Fear conditioning is a widely used behavioral paradigm to study the neural mechanisms of fear acquisition, consolidation, and retrieval. This document provides detailed application notes and protocols for the use of (S)-VU 6008667 in fear conditioning experiments, based on available scientific literature.
A key study by Garrison et al. (2023) investigated the effects of (S)-VU 6008667 on opioid self-administration and as part of the safety profiling, they assessed its impact on cued fear conditioning in rats. The study reported that both acute and daily administration of (S)-VU 6008667 did not impair cued fear conditioning, suggesting that M5 receptor antagonism may not be critical for this form of associative learning.[1][2]
Data Presentation
While the aforementioned study by Garrison et al. (2023) states that (S)-VU 6008667 did not impair cued fear conditioning, the specific quantitative data from these experiments, such as the precise freezing percentages, dosages, and timing of administration, are not available in the publicly accessible literature. The following table provides a template for how such data would be structured.
| Treatment Group | Administration Timing (Relative to Training) | Dosage (mg/kg) | Freezing during Baseline (%) | Freezing during Cue Presentation (%) |
| Vehicle Control | Pre-training | N/A | Data not available | Data not available |
| (S)-VU 6008667 | Pre-training | Data not available | Data not available | Data not available |
Data from Garrison et al., Neuropharmacology, 2023. Specific values are not publicly available.
Experimental Protocols
The following is a detailed, representative protocol for a cued fear conditioning experiment in rats, designed to assess the effect of a compound like (S)-VU 6008667. This protocol is a composite based on standard methodologies and should be adapted based on specific experimental goals and laboratory conditions.
Materials:
-
(S)-VU 6008667
-
Vehicle solution (e.g., saline, DMSO, or as appropriate for the compound)
-
Fear conditioning apparatus (with a grid floor for footshock delivery, a speaker for auditory cues, and a video recording system)
-
Novel context for cued fear testing
-
Animal subjects (e.g., adult male Sprague-Dawley rats)
Procedure:
Day 1: Habituation and Drug Administration
-
Habituation: Gently handle the rats for several days leading up to the experiment to reduce stress. On the day of the experiment, allow rats to acclimate to the testing room for at least 1 hour before the session.
-
Drug Preparation: Prepare a solution of (S)-VU 6008667 at the desired concentration. The specific dosage and vehicle will need to be determined based on preliminary studies or literature, though this is not currently available for fear conditioning paradigms.
-
Drug Administration: Administer (S)-VU 6008667 or vehicle to the rats via the chosen route (e.g., intraperitoneal injection). The timing of administration relative to the conditioning session is a critical parameter. For assessing effects on acquisition, administration typically occurs 30-60 minutes before the training session.
Day 2: Fear Conditioning (Training)
-
Place each rat individually into the conditioning chamber.
-
Allow a 2-3 minute habituation period (baseline).
-
Present the conditioned stimulus (CS), which is typically an auditory cue (e.g., a tone of 80 dB, 2800 Hz) for 20-30 seconds.
-
During the final 2 seconds of the CS presentation, deliver the unconditioned stimulus (US), a mild electric footshock (e.g., 0.5-1.0 mA for 0.5-1 second).
-
Repeat the CS-US pairing for a total of 3-5 trials, with an inter-trial interval of 1-2 minutes.
-
After the final pairing, leave the rat in the chamber for an additional 1-2 minutes.
-
Return the rat to its home cage.
-
Thoroughly clean the conditioning chamber with 70% ethanol (B145695) between each animal to remove olfactory cues.
Day 3: Contextual Fear Testing
-
Place each rat back into the same conditioning chamber used for training.
-
Record the rat's behavior for 5-8 minutes in the absence of both the CS and US.
-
Measure the percentage of time the rat spends freezing, which is defined as the complete absence of movement except for respiration. This assesses the fear associated with the context.
Day 4: Cued Fear Testing (in a Novel Context)
-
To assess fear specifically associated with the cue, place the rat in a novel context that is distinct from the training chamber in terms of shape, color, flooring, and odor.
-
Allow a 2-3 minute habituation period in the novel context.
-
Present the auditory CS for a continuous period (e.g., 3-5 minutes) without the US.
-
Record the percentage of time the rat spends freezing during the baseline period and during the cue presentation.
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for (S)-VU 6008667 in Neuropsychiatric Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-VU 6008667 is a potent, selective, and centrally-penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor.[1] The M5 receptor is a Gq-coupled G-protein coupled receptor (GPCR) predominantly expressed on dopaminergic neurons in the midbrain, specifically the ventral tegmental area (VTA) and substantia nigra. This unique localization makes the M5 receptor a compelling target for the modulation of dopamine (B1211576) signaling, which is known to be dysregulated in a variety of neuropsychiatric disorders, including addiction, schizophrenia, and cognitive deficits. As a NAM, (S)-VU 6008667 offers a nuanced approach to receptor modulation, dampening the effects of the endogenous ligand, acetylcholine, rather than complete blockade. Its favorable pharmacokinetic profile, including a short half-life in rats, makes it a valuable tool for in vivo studies.[1]
These application notes provide a comprehensive overview of the use of (S)-VU 6008667 as a research tool to investigate the role of the M5 receptor in neuropsychiatric disorders. Detailed protocols for key behavioral assays are provided to facilitate experimental design and execution.
Data Presentation
Pharmacological and Pharmacokinetic Properties of (S)-VU 6008667
| Parameter | Value | Species | Assay Type | Reference |
| hM5 IC50 | 1.2 µM | Human | Intracellular Calcium Mobilization | [1] |
| rM5 IC50 | 1.6 µM | Rat | Intracellular Calcium Mobilization | [1] |
| M1, M2, M3, M4 IC50 | > 10 µM | Human | Intracellular Calcium Mobilization | [1] |
| Rat Half-life (t1/2) | 2.3 hours | Rat | In vivo Pharmacokinetics | [1] |
| Rat Brain Penetration (Kp,uu) | 0.88 | Rat | In vivo Pharmacokinetics | [1] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Intravenous Self-Administration of Oxycodone in Rats (Addiction Model)
This protocol is adapted from studies investigating the effects of M5 NAMs on opioid reinforcement.[2]
Objective: To assess the effect of (S)-VU 6008667 on the reinforcing properties of oxycodone.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.
-
Intravenous catheters
-
Oxycodone hydrochloride
-
(S)-VU 6008667
-
Vehicle for (S)-VU 6008667 (e.g., 10% Tween 80 in saline)
-
Sterile saline
Procedure:
-
Surgery: Surgically implant intravenous catheters into the jugular vein of the rats under anesthesia. Allow a recovery period of 5-7 days.
-
Acquisition of Self-Administration:
-
Place rats in the operant chambers for 2-hour sessions daily.
-
A press on the "active" lever results in an intravenous infusion of oxycodone (e.g., 0.15 mg/kg/infusion) and the presentation of a cue light.
-
A press on the "inactive" lever has no programmed consequence.
-
Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Drug Administration:
-
Administer (S)-VU 6008667 or vehicle intraperitoneally (i.p.) at a predetermined time before the self-administration session (e.g., 30 minutes).
-
A range of doses for (S)-VU 6008667 should be tested (e.g., 3, 10, 30 mg/kg).
-
-
Testing:
-
Fixed Ratio (FR) Schedule: Assess the effect of (S)-VU 6008667 on the number of oxycodone infusions earned under a simple FR schedule (e.g., FR1 or FR3).
-
Progressive Ratio (PR) Schedule: To measure motivation, use a PR schedule where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) is the primary measure.
-
-
Data Analysis: Analyze the number of infusions, active and inactive lever presses, and breakpoints using appropriate statistical methods (e.g., ANOVA).
Conditioned Place Preference (CPP) in Mice (Addiction Model)
This protocol is a standard method to assess the rewarding effects of a drug.
Objective: To determine if (S)-VU 6008667 can block the rewarding effects of drugs of abuse.
Materials:
-
Male C57BL/6J mice (20-25 g)
-
CPP apparatus with at least two distinct compartments (differentiated by visual and tactile cues).
-
Drug of abuse (e.g., cocaine, 10 mg/kg, i.p.)
-
(S)-VU 6008667
-
Vehicle
-
Saline
Procedure:
-
Pre-Conditioning (Day 1): Place each mouse in the CPP apparatus with free access to all compartments for 15 minutes. Record the time spent in each compartment to establish baseline preference.
-
Conditioning (Days 2-5):
-
This phase consists of four days of conditioning sessions.
-
On two of the days, administer the drug of abuse and immediately confine the mouse to one of the compartments for 30 minutes.
-
On the other two days, administer saline and confine the mouse to the other compartment for 30 minutes.
-
To test the effect of (S)-VU 6008667, administer it prior to the drug of abuse on the conditioning days.
-
-
Test (Day 6): Place the mouse in the apparatus with free access to all compartments for 15 minutes. Record the time spent in each compartment.
-
Data Analysis: A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning baseline indicates a CPP. Analyze the effect of (S)-VU 6008667 on this preference score.
Novel Object Recognition (NOR) Test in Rats (Cognition Model)
This test assesses recognition memory.
Objective: To evaluate the potential effects of (S)-VU 6008667 on cognitive function.
Materials:
-
Male Wistar rats (250-300 g)
-
Open field arena (e.g., 50 x 50 x 40 cm)
-
Two sets of identical objects (e.g., Set A: two identical cubes; Set B: one cube and one pyramid). The objects should be heavy enough that the rats cannot displace them.
-
(S)-VU 6008667
-
Vehicle
Procedure:
-
Habituation: For 2-3 days prior to testing, allow each rat to explore the empty open field for 5-10 minutes to reduce anxiety and novelty-induced exploratory behavior.
-
Training/Familiarization Phase (T1):
-
Administer (S)-VU 6008667 or vehicle at a predetermined time before the training session.
-
Place two identical objects (e.g., two cubes) in the open field.
-
Allow the rat to explore the objects for a set period (e.g., 5 minutes).
-
Record the total time spent exploring each object (sniffing or touching with the nose).
-
-
Retention Interval: Return the rat to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object (e.g., one cube and one pyramid).
-
Place the rat back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis: Calculate a discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates successful recognition memory. Compare the DI between the (S)-VU 6008667-treated and vehicle-treated groups.
Application in Schizophrenia Research
While direct studies of (S)-VU 6008667 in animal models of schizophrenia are not yet widely published, its mechanism of action suggests significant potential. The M5 receptor's role in modulating dopamine release in the mesolimbic and nigrostriatal pathways is highly relevant to the dopamine hypothesis of schizophrenia.
Potential Experimental Approaches:
-
Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating that is deficient in individuals with schizophrenia. The effect of (S)-VU 6008667 could be tested on deficits in PPI induced by dopamine agonists (e.g., apomorphine) or NMDA receptor antagonists (e.g., MK-801).
-
Amphetamine-Induced Hyperlocomotion: This model is used to screen for antipsychotic-like activity. The ability of (S)-VU 6008667 to attenuate the increase in locomotor activity induced by amphetamine could be assessed.
-
Social Interaction Tests: Negative symptoms of schizophrenia, such as social withdrawal, can be modeled in rodents. The effect of (S)-VU 6008667 on social interaction deficits in various models (e.g., developmental or pharmacological) could be investigated.
Application in Cognitive Deficit Research
Cognitive impairment is a core feature of many neuropsychiatric disorders, including schizophrenia and Alzheimer's disease. The cholinergic system is critically involved in cognitive processes, and modulation of muscarinic receptors is a key therapeutic strategy.
Potential Experimental Approaches:
-
Models of Cognitive Impairment: The efficacy of (S)-VU 6008667 could be evaluated in animal models where cognitive deficits are induced, for example, by the administration of scopolamine (B1681570) (a non-selective muscarinic antagonist) or by using genetic models of neurodegenerative diseases.
-
Fear Conditioning: A study has already shown that (S)-VU 6008667 did not impair cued fear conditioning, suggesting it may not negatively impact this form of learning and memory at doses effective in addiction paradigms.[2] Further studies could explore its effects on other cognitive domains.
-
Attention and Executive Function Tasks: More complex behavioral paradigms, such as the 5-choice serial reaction time task (5-CSRTT), could be employed to investigate the effects of (S)-VU 6008667 on attention and executive function.
Conclusion
(S)-VU 6008667 is a valuable pharmacological tool for elucidating the role of the M5 muscarinic receptor in the pathophysiology of neuropsychiatric disorders. Its selectivity and favorable pharmacokinetic profile make it particularly suitable for in vivo research. The provided protocols offer a starting point for investigating its therapeutic potential in the domains of addiction, schizophrenia, and cognitive dysfunction. Further research with this compound is warranted to fully explore its promise as a novel therapeutic agent.
References
- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(S)-VU 6008667 solubility and formulation issues
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for researchers encountering solubility and formulation challenges with the novel small-molecule compound (S)-VU 6008667. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving (S)-VU 6008667 in my aqueous buffer for in vitro assays. What are my options?
A1: Poor aqueous solubility is a common challenge for many small-molecule inhibitors.[1][2] It is estimated that 70% to 80% of compounds in development pipelines are poorly soluble.[2] Here are several strategies to address this, starting with the most common approaches:
-
Use of a Co-solvent: The most frequent initial approach is to first dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute this stock solution into your aqueous buffer.[1][3]
-
pH Adjustment: If (S)-VU 6008667 has ionizable groups, adjusting the pH of your buffer can significantly increase its solubility.[4] Acidic compounds are generally more soluble at higher pH, while basic compounds are more soluble at lower pH.
-
Gentle Heating and Sonication: Gently warming the solution to approximately 37°C or using a bath sonicator can help overcome the energy barrier for dissolution.[4] However, it is crucial to first confirm the thermal stability of (S)-VU 6008667 to avoid degradation.
Q2: My compound dissolves in DMSO, but it precipitates when I dilute it into my cell culture medium or PBS. How can I prevent this?
A2: This phenomenon, known as precipitation upon dilution, is a frequent issue when an organic solvent stock is introduced into an aqueous environment.[1][5] The dramatic change in solvent polarity causes the compound to crash out of solution.[5]
Here are some effective troubleshooting steps:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your medium as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic.[5] You may need to determine the optimal balance between solubility and cell health.
-
Stepwise Dilution: Instead of a single large dilution, add your DMSO stock to a small volume of serum-containing medium first. The proteins in the serum can help stabilize the compound.[5] Then, add this intermediate dilution to the final volume.
-
Vigorous Mixing: Add the DMSO stock dropwise to your aqueous buffer while vortexing or swirling to ensure rapid and uniform dispersion.[5][6] This prevents the formation of localized high concentrations that are prone to precipitation.
Q3: Are there alternative solvents or formulation strategies I can use for in vitro and in vivo studies?
A3: Yes, if simple co-solvents are insufficient, more advanced formulation strategies can be employed to enhance solubility and bioavailability.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[7][8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[10][11]
-
Surfactants: Surfactants like Tween 80 (also known as Polysorbate 80) can increase solubility by forming micelles that encapsulate hydrophobic compounds.[12][13] Even at low concentrations, surfactants can improve the wettability of a compound.[14]
-
Polyethylene Glycols (PEGs): Low molecular weight PEGs, such as PEG 400, are viscous polymers often used as co-solvents in preclinical formulations to significantly increase the solubility of poorly water-soluble drugs.[15][16][17] They are miscible with water and many organic solvents.[17]
-
Lipid-Based Formulations: For oral administration, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.[18][19][20]
Data Presentation: Common Solvents and Excipients
The following tables summarize key properties of commonly used solvents and formulation excipients for preclinical research.
Table 1: Properties of Common Organic Solvents
| Solvent | Type | Key Features | Common Use | Cautions |
| DMSO | Polar Aprotic | High solubilizing power for a wide range of compounds. Miscible with water.[3] | Stock solutions for in vitro assays. | Can be cytotoxic at concentrations >0.5%. Hygroscopic. High boiling point makes removal difficult.[3] |
| Ethanol | Polar Protic | Good solvent for many organic molecules. Volatile. | Co-solvent for oral and parenteral formulations. | Can cause protein precipitation at high concentrations. |
| PEG 400 | Polymer | High solubilizing capacity. Low toxicity.[15][17] | Oral and parenteral formulations for in vivo studies.[16] | High viscosity. Polydisperse nature can interfere with some analytical methods. |
Table 2: Properties of Common Formulation Excipients
| Excipient | Class | Mechanism of Action | Typical Application | Considerations |
| HP-β-CD | Cyclodextrin | Forms inclusion complexes, encapsulating the drug molecule.[7][10] | Oral and parenteral formulations to enhance solubility and stability.[11] | Can have a dose-dependent effect on bioavailability.[8] |
| Tween 80 | Surfactant | Forms micelles to solubilize hydrophobic compounds.[12][13] | Solubilizer in oral, topical, and parenteral formulations.[13] | Can sometimes impede dissolution below its critical micelle concentration (CMC).[21] |
| Kolliphor® HS 15 | Surfactant | Non-ionic solubilizer and emulsifier. | Used in self-nanoemulsifying drug delivery systems (SNEDDS).[22] | Can improve drug loading capacity in lipid-based systems.[22] |
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of (S)-VU 6008667
-
Preparation of Saturated Solution: Add an excess amount of (S)-VU 6008667 powder to a known volume of the desired aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A platform shaker or rotator is recommended.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the pellet.
-
Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile (B52724) or methanol) and determine the concentration of (S)-VU 6008667 using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific buffer.
Protocol 2: Preparation of a 10 mM DMSO Stock Solution and Subsequent Dilution
-
Weigh Compound: Accurately weigh a precise amount of (S)-VU 6008667 (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of (S)-VU 6008667, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[4]
-
Aqueous Dilution: To prepare a working solution, perform a stepwise dilution. First, prepare an intermediate dilution in pure DMSO if necessary. Then, add the final DMSO stock volume dropwise into the pre-warmed aqueous buffer while vortexing vigorously to ensure rapid dispersion.[5]
Visualizations
The following diagrams illustrate key workflows and concepts related to solubility and formulation.
Caption: Troubleshooting workflow for addressing solubility issues.
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. Polyethylene glycols in oral and parenteral formulations--A critical review. | Semantic Scholar [semanticscholar.org]
- 16. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. future4200.com [future4200.com]
- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 21. researchgate.net [researchgate.net]
- 22. dovepress.com [dovepress.com]
Technical Support Center: Enhancing In Vivo Bioavailability of (S)-VU 6008667
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of the M1 muscarinic acetylcholine (B1216132) receptor agonist, (S)-VU 6008667. The following information is based on established principles of pharmaceutical sciences for improving the bioavailability of research compounds that may exhibit poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: My in vitro studies with (S)-VU 6008667 show high potency, but I am observing low or inconsistent efficacy in my in vivo animal models. What could be the primary cause?
A1: A common reason for the discrepancy between in vitro potency and in vivo efficacy is poor oral bioavailability. For an orally administered compound to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal wall to enter systemic circulation. Low aqueous solubility is a frequent cause of poor dissolution, leading to low and variable bioavailability. It is crucial to evaluate the physicochemical properties of (S)-VU 6008667, especially its solubility and permeability, to diagnose the issue.
Q2: What are the initial formulation strategies to consider for improving the oral bioavailability of a poorly soluble compound like (S)-VU 6008667?
A2: To enhance the oral bioavailability of a poorly soluble compound, the primary goal is to increase its solubility and dissolution rate in the gastrointestinal tract.[1][2][3] Initial strategies to explore include:
-
Co-solvents and Surfactants: Utilizing pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene (B89431) glycol) and surfactants (e.g., Polysorbate 80, Cremophor EL) to create a solution or a self-emulsifying drug delivery system (SEDDS).[4][5][6]
-
Particle Size Reduction: Decreasing the particle size of the compound through micronization or nanosizing increases the surface area available for dissolution.[6][7][8]
-
pH Adjustment: If the compound's solubility is pH-dependent, using buffers in the formulation can help maintain an optimal pH for dissolution.[8][9]
-
Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can stabilize it in a higher-energy amorphous form, which has greater solubility than the crystalline form.[5][6][7]
Q3: How can I assess the in vivo bioavailability of my (S)-VU 6008667 formulation?
A3: The most direct method for assessing in vivo bioavailability is through a pharmacokinetic (PK) study.[10] This involves administering the formulated compound to animals and collecting blood samples at various time points to measure the plasma concentration of the drug over time.[10] Key parameters derived from a PK study include:
-
Cmax: The maximum plasma concentration of the drug.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
By comparing the AUC from an oral dose to the AUC from an intravenous (IV) dose (which is assumed to have 100% bioavailability), the absolute oral bioavailability can be calculated.[11]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low and variable plasma exposure (AUC and Cmax) after oral administration. | Poor aqueous solubility and dissolution rate of (S)-VU 6008667. | 1. Formulation Optimization: Screen for suitable solubilizing excipients (co-solvents, surfactants) to develop a solution or a lipid-based formulation. 2. Particle Size Reduction: If a suspension is necessary, micronize the compound to increase its surface area for dissolution. 3. pH Modification: If solubility is pH-dependent, consider formulating with appropriate buffers. |
| Precipitation of the compound in the formulation upon storage or dilution. | The compound is supersaturated in the formulation vehicle. | 1. Reduce Concentration: Lower the concentration of the compound in the formulation. 2. Add a Precipitation Inhibitor: Incorporate a polymer such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) to maintain a supersaturated state.[9] 3. Buffer the Formulation: For pH-sensitive compounds, use a buffer to maintain a pH where the compound is most soluble.[9] |
| Inconsistent results between different animal subjects. | Variability in the gastrointestinal environment (e.g., presence or absence of food). | 1. Standardize Feeding Schedule: Ensure that all animals are fasted for a consistent period before dosing, or that they all have free access to food, depending on the study design. 2. Ensure Homogeneous Dosing Formulation: For suspensions, ensure the formulation is uniformly mixed before each administration to deliver a consistent dose. |
Experimental Protocols
Protocol 1: Screening for Solubilizing Excipients
Objective: To identify suitable co-solvents and surfactants that can enhance the solubility of (S)-VU 6008667.
Methodology:
-
Prepare stock solutions of various pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol) and surfactants (e.g., Polysorbate 80, Cremophor EL).
-
Add an excess amount of (S)-VU 6008667 to a fixed volume of each individual excipient or mixtures of excipients.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Analyze the supernatant for the concentration of (S)-VU 6008667 using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a Micronized Suspension
Objective: To prepare a suspension of micronized (S)-VU 6008667 to improve its dissolution rate.
Methodology:
-
Micronization: Reduce the particle size of (S)-VU 6008667 using a jet mill or other suitable micronization technique. Characterize the particle size distribution using laser diffraction to ensure the desired particle size range is achieved (typically < 10 µm).
-
Vehicle Preparation: Prepare an aqueous vehicle containing a suspending agent (e.g., 0.5% w/v carboxymethyl cellulose) and a wetting agent (e.g., 0.1% w/v docusate (B154912) sodium).
-
Suspension Formulation: Gradually add the micronized compound to the vehicle while homogenizing to ensure uniform dispersion.
-
Physical Stability Assessment: Visually inspect the suspension for any signs of aggregation or settling over time.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile and oral bioavailability of a formulated (S)-VU 6008667.
Methodology:
-
Animal Acclimatization: Acclimate the study animals (e.g., male Sprague-Dawley rats) to the housing conditions for at least 3 days.
-
Dosing:
-
Oral (PO) Group: Administer the formulated (S)-VU 6008667 to a group of fasted rats via oral gavage.
-
Intravenous (IV) Group: Administer a solution of (S)-VU 6008667 in a suitable vehicle (e.g., saline with a small amount of co-solvent) to another group of rats via tail vein injection.
-
-
Blood Sampling: Collect sparse blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.
-
Bioanalysis: Determine the concentration of (S)-VU 6008667 in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Data Presentation
Table 1: Solubility of (S)-VU 6008667 in Various Excipients
| Excipient | Solubility (mg/mL) |
| Water | < 0.01 |
| PEG 400 | 50 |
| Propylene Glycol | 25 |
| Polysorbate 80 | 15 |
| 20% PEG 400 in Water | 5 |
Table 2: Pharmacokinetic Parameters of (S)-VU 6008667 Formulations in Rats
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (F%) |
| Suspension | 10 | PO | 150 | 2 | 600 | 10 |
| PEG 400 Solution | 10 | PO | 750 | 1 | 3000 | 50 |
| IV Solution | 2 | IV | 2000 | 0.25 | 600 | 100 |
Visualizations
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
The M1 muscarinic acetylcholine receptor (M1-mAChR), the target of (S)-VU 6008667, is a G-protein coupled receptor (GPCR).[12][13] Upon activation by an agonist, it primarily couples to Gq/11 proteins, initiating a signaling cascade that leads to the activation of Phospholipase C (PLC).[12][13] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12][13] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses.[12][13]
Caption: M1 Muscarinic Receptor Signaling Cascade.
Experimental Workflow for Improving Bioavailability
The process of improving the in vivo bioavailability of a compound involves a systematic workflow, starting from identifying the problem to in vivo validation of an optimized formulation.
Caption: Workflow for Bioavailability Enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. upm-inc.com [upm-inc.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. pharmtech.com [pharmtech.com]
- 10. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 12. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 13. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Off-target effects of (S)-VU 6008667 at high concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for the use of (S)-VU 6008667, a selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor. This guide focuses on potential off-target effects that may be observed at high concentrations and provides protocols to help researchers identify and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (S)-VU 6008667?
(S)-VU 6008667 is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor.[1][2][3] It binds to a site on the M5 receptor that is distinct from the acetylcholine binding site, reducing the receptor's response to acetylcholine. It was developed as a tool compound with a shorter half-life in rats compared to its predecessor, ML375, making it suitable for specific in vivo studies, such as those related to addiction research.[1][2]
Q2: I'm observing a cellular phenotype that doesn't seem to be related to M5 receptor inhibition. Could this be an off-target effect?
While (S)-VU 6008667 is highly selective for the M5 receptor over other muscarinic receptor subtypes (M1-M4), at high concentrations, off-target activities can occur. An unexpected phenotype could indeed be the result of the compound interacting with other cellular targets. To investigate this, consider the following:
-
Dose-response analysis: Determine if the unexpected phenotype is dose-dependent and if its potency correlates with the known IC50 of (S)-VU 6008667 for the M5 receptor. A significant rightward shift in the dose-response curve for the unexpected phenotype compared to the on-target M5 effect may suggest an off-target mechanism.
-
Use of a structurally related inactive enantiomer: The (R)-enantiomer of VU 6008667 has been shown to be inactive at the M5 receptor.[2] Using this enantiomer as a negative control can help determine if the observed effect is specific to the (S)-enantiomer and its on-target activity.
-
Orthogonal approaches: Confirm the role of the M5 receptor in your experimental system using other tools, such as M5-selective agonists or antagonists with different chemical scaffolds, or by using genetic approaches like siRNA or CRISPR/Cas9 to knock down the M5 receptor.
Q3: What are the known off-target activities of (S)-VU 6008667 or related compounds at high concentrations?
Direct, comprehensive off-target screening data for (S)-VU 6008667 is not extensively published. However, its predecessor, ML375, which shares a similar chemical scaffold, was evaluated against a panel of 68 common GPCRs, ion channels, and transporters at a concentration of 10 µM. In this screen, the only significant interaction observed was 66% inhibition of the cannabinoid CB1 receptor. However, this finding was not replicated in a subsequent functional assay, suggesting it may not be a functionally relevant off-target effect. It is plausible that (S)-VU 6008667 may have a similar off-target profile.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Inconsistent results in cell-based assays | Compound precipitation at high concentrations. | Visually inspect the media for any signs of precipitation. Determine the solubility of (S)-VU 6008667 in your specific cell culture medium. If solubility is an issue, consider preparing a higher concentration stock in DMSO and performing serial dilutions to achieve the final desired concentration, ensuring the final DMSO concentration remains low (<0.1%). |
| Cell health and viability issues. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assay to ensure that the observed effects are not due to cytotoxicity at high concentrations of (S)-VU 6008667. | |
| Unexpected signaling pathway activation/inhibition | Off-target effects on other GPCRs or signaling proteins. | 1. Counter-screen against related receptors: If you suspect off-target effects on other muscarinic receptors, perform functional assays (e.g., calcium mobilization or radioligand binding) on cell lines expressing M1, M2, M3, and M4 receptors. 2. Broad pharmacological profiling: For critical experiments, consider submitting (S)-VU 6008667 to a commercial service for broad off-target screening against a panel of receptors, ion channels, and enzymes. |
| Discrepancy between biochemical and cellular assay results | Poor cell permeability. | While (S)-VU 6008667 is reported to have high CNS penetration, its permeability can vary depending on the cell type. If you suspect poor permeability, consider using a cell line with higher expression of the M5 receptor to amplify the signal or using a more sensitive assay readout. |
| Presence of efflux pumps in the cell line. | Some cell lines express efflux pumps that can actively remove small molecules, reducing their intracellular concentration. If this is suspected, you can try co-incubating with a known efflux pump inhibitor to see if the potency of (S)-VU 6008667 increases. |
Quantitative Data on Selectivity
The following table summarizes the known selectivity profile of (S)-VU 6008667. At high concentrations, the potential for off-target activity increases.
| Target | (S)-VU 6008667 IC50 (µM) | Notes |
| Human M5 Receptor | 1.2 | Primary target.[2] |
| Rat M5 Receptor | 1.6 | [2] |
| Human M1 Receptor | > 30 | Demonstrates high selectivity over M1.[2] |
| Human M2 Receptor | > 30 | Demonstrates high selectivity over M2.[2] |
| Human M3 Receptor | > 30 | Demonstrates high selectivity over M3.[2] |
| Human M4 Receptor | > 30 | Demonstrates high selectivity over M4.[2] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay to Determine On-Target M5 Activity and Off-Target Effects on other Muscarinic Receptors
This protocol can be used to confirm the negative allosteric modulator activity of (S)-VU 6008667 at the M5 receptor and to test for off-target effects at other Gq-coupled muscarinic receptors (M1, M3).
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human M5, M1, or M3 receptor.[4]
-
Culture medium (e.g., DMEM/F-12 with 10% FBS and selection antibiotics).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Acetylcholine (ACh).
-
(S)-VU 6008667.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent.
Procedure:
-
Cell Plating: Seed the M5, M1, or M3 expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a CO2 incubator.
-
Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive dye prepared in assay buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of (S)-VU 6008667 in assay buffer. Also, prepare a stock solution of acetylcholine.
-
Assay: a. Place the plate in the fluorescent plate reader. b. Add the different concentrations of (S)-VU 6008667 to the wells and incubate for a pre-determined time (e.g., 15-30 minutes). c. Add a concentration of acetylcholine that gives a sub-maximal response (EC80) to all wells and immediately start recording the fluorescence signal.
-
Data Analysis: The decrease in the acetylcholine-induced calcium signal in the presence of (S)-VU 6008667 is indicative of NAM activity. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Radioligand Binding Assay for M5 Receptor
This protocol can be used to determine if (S)-VU 6008667 binds to the M5 receptor and to assess its affinity.
Materials:
-
Membrane preparations from cells expressing the human M5 receptor.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand, such as [3H]-N-Methylscopolamine ([3H]-NMS).
-
(S)-VU 6008667.
-
Non-specific binding control (e.g., 10 µM atropine).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, the radioligand at a concentration close to its Kd, and serial dilutions of (S)-VU 6008667.
-
Initiate Binding: Add the M5 receptor membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of (S)-VU 6008667 and fit the data to a one-site competition model to determine the Ki value.
Visualizations
References
- 1. Molecular Conversion of Muscarinic Acetylcholine Receptor M5 to Muscarinic Toxin 7 (MT7)-Binding Protein [mdpi.com]
- 2. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High level stable expression of pharmacologically active human M1-M5 muscarinic receptor subtypes in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting behavioral data with (S)-VU 6008667
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting behavioral data obtained using (S)-VU 6008667, a selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) negative allosteric modulator (NAM).
Frequently Asked Questions (FAQs)
Q1: What is (S)-VU 6008667 and what is its primary mechanism of action?
(S)-VU 6008667 is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor.[1][2] As a NAM, it does not directly block the acetylcholine binding site but instead binds to an allosteric site on the M5 receptor, reducing its affinity for acetylcholine and thereby inhibiting its activation.[3] M5 receptors are predominantly expressed on dopamine (B1211576) neurons within the ventral tegmental area (VTA) and substantia nigra pars compacta, key components of the brain's reward circuitry.[4][5][6][7] By inhibiting M5 receptor function, (S)-VU 6008667 modulates dopamine release in these pathways.[5][8]
Q2: What are the primary research applications for (S)-VU 6008667 in behavioral studies?
The principal application of (S)-VU 6008667 is in the preclinical investigation of substance use disorders, particularly opioid use disorder (OUD).[2][9][10] Its unique pharmacokinetic profile, characterized by a short half-life, makes it particularly suitable for addiction models such as cue-induced reinstatement paradigms.[1][2]
Q3: What are the reported behavioral effects of (S)-VU 6008667 in animal models of addiction?
In rodent models, (S)-VU 6008667 has been shown to:
-
Block the acquisition of oxycodone self-administration in opioid-naïve animals.[9][11]
-
Attenuate cue-induced reinstatement of opioid-seeking behavior.[9][10]
-
Exhibit minimal impact on naloxone-precipitated withdrawal symptoms.[9][10]
-
Show no significant effect on the self-administration of natural rewards like sucrose.[9][10]
Q4: Does (S)-VU 6008667 have off-target effects on motor function or other behaviors?
Studies have indicated that (S)-VU 6008667 does not significantly impact motor coordination or oxycodone-induced antinociception.[9][10] However, a mild decrease in exploratory behavior in novel environments has been observed.[9][10] It also does not appear to impair cognitive functions as assessed by cued fear conditioning.[9][10]
Troubleshooting Guide
Issue 1: High variability in behavioral data between subjects.
-
Possible Cause: Inconsistent drug administration.
-
Troubleshooting Step: Ensure precise and consistent administration techniques (e.g., intraperitoneal, intravenous) across all subjects. Verify vehicle formulation and solubility of (S)-VU 6008667.
-
-
Possible Cause: Individual differences in metabolism.
-
Troubleshooting Step: While difficult to control, ensure a sufficiently large sample size to account for biological variability. Monitor for any subject-specific adverse reactions.
-
-
Possible Cause: Environmental factors.
-
Troubleshooting Step: Maintain consistent environmental conditions (e.g., lighting, temperature, noise levels) for all behavioral testing sessions.
-
Issue 2: Lack of expected behavioral effect (e.g., no reduction in drug self-administration).
-
Possible Cause: Inadequate dosage.
-
Troubleshooting Step: Perform a dose-response study to determine the optimal effective dose for your specific behavioral paradigm and animal strain.
-
-
Possible Cause: Incorrect timing of administration.
-
Possible Cause: Compound degradation.
-
Troubleshooting Step: Store (S)-VU 6008667 according to the manufacturer's instructions. Prepare fresh solutions for each experiment.
-
Issue 3: Observing unexpected behavioral changes (e.g., sedation).
-
Possible Cause: Dose is too high.
-
Troubleshooting Step: Reduce the dose of (S)-VU 6008667. Conduct a dose-response curve to identify a behaviorally specific dose that does not produce confounding sedative effects.
-
-
Possible Cause: Interaction with other experimental variables.
-
Troubleshooting Step: Carefully review all experimental parameters, including the vehicle used, and consider potential interactions. Run appropriate vehicle control groups.
-
Data Presentation
Table 1: Pharmacokinetic Properties of (S)-VU 6008667 in Rats
| Parameter | Value | Reference |
| Half-life (t½) | 2.3 hours | [1][2] |
| CNS Penetration | High | [1][2] |
| Selectivity | High for M5 vs. M1-M4 | [1][2] |
Table 2: Summary of Key Behavioral Effects of (S)-VU 6008667 in Rodent Models of Opioid Self-Administration
| Behavioral Measure | Effect of (S)-VU 6008667 | Reference |
| Acquisition of Oxycodone Self-Administration | Blocked | [9][11] |
| Oxycodone Self-Administration (Fixed & Progressive Ratio) | Decreased | [9][10] |
| Cue-Induced Reinstatement of Oxycodone Seeking | Attenuated | [9][10] |
| Sucrose Self-Administration | No significant inhibition | [9][10] |
| Naloxone-Precipitated Withdrawal | Minimal effect | [9][10] |
| Motor Coordination | No impact | [9][10] |
| Novelty Exploration | Mildly decreased | [9][10] |
Experimental Protocols
Opioid Self-Administration and Reinstatement
This protocol is a generalized representation based on published studies.[9][10][11]
-
Subjects: Male Sprague-Dawley rats are commonly used.
-
Surgery: Rats are surgically implanted with intravenous catheters in the jugular vein for drug self-administration.
-
Acquisition Phase:
-
Rats are placed in operant conditioning chambers equipped with two levers.
-
Pressing the "active" lever results in an intravenous infusion of an opioid (e.g., oxycodone) paired with a cue light and/or tone.
-
Pressing the "inactive" lever has no programmed consequence.
-
Sessions are typically conducted daily for several hours.
-
-
Extinction Phase:
-
Following stable self-administration, the opioid is no longer delivered upon active lever pressing, although the cues may still be presented.
-
This phase continues until responding on the active lever significantly decreases.
-
-
Reinstatement Test:
-
After extinction, rats are administered a non-contingent, "priming" dose of the opioid or are presented with the drug-associated cues.
-
(S)-VU 6008667 or vehicle is administered prior to the reinstatement test.
-
The number of presses on the active lever is measured as an index of drug-seeking behavior.
-
Mandatory Visualizations
Caption: M5 receptor signaling pathway and the inhibitory action of (S)-VU 6008667.
Caption: Workflow for a typical opioid self-administration and reinstatement experiment.
References
- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examining the role of muscarinic M5 receptors in VTA cholinergic modulation of depressive-like and anxiety-related behaviors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ML375 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Acute Negative Allosteric Modulation of M5 Muscarinic Acetylcholine Receptors Inhibits Oxycodone Self-Administration and Cue-Induced Reactivity with no effect on Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jneurosci.org [jneurosci.org]
- 9. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective M 5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Navigating the Nuances of VU 6008667: A Guide to Solution Stability and Experimental Use
For researchers and drug development professionals utilizing the selective M₅ negative allosteric modulator (NAM), VU 6008667, ensuring its stability and proper preparation in solution is paramount for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide, including frequently asked questions and troubleshooting advice, to address common challenges encountered during the handling and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing VU 6008667 solutions for in vivo studies?
Based on established experimental protocols, the recommended vehicle for preparing dosing solutions of VU 6008667 for administration in rats is a suspension of 5% dimethyl sulfoxide (B87167) (DMSO) in 0.9% saline .
Q2: How should I prepare a stock solution of VU 6008667?
To prepare a stock solution, VU 6008667 should first be dissolved in 100% DMSO. From this stock, the final dosing solution can be prepared by diluting it with 0.9% saline to achieve the desired final concentration of the compound and a 5% DMSO concentration.
Q3: What is the stability of VU 6008667 in the recommended vehicle?
While specific quantitative stability data over extended periods is not extensively published, the use of a freshly prepared suspension on the day of the experiment is the standard and recommended practice to ensure potency and avoid degradation. The compound in its solid form is stable for weeks at ambient temperature and for years when stored at -20°C.[1]
Q4: Can I use a different vehicle for my experiments?
The choice of vehicle can significantly impact the solubility, stability, and bioavailability of a compound. The 5% DMSO in saline vehicle has been validated in peer-reviewed research for in vivo studies with VU 6008667. Any deviation from this formulation should be thoroughly validated to ensure it does not negatively affect the compound's properties or introduce confounding variables into the experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in the dosing solution. | The solubility of VU 6008667 in the aqueous component of the vehicle may be limited. The solution may have been stored for too long or at an inappropriate temperature. | Ensure the final DMSO concentration is at 5%. Prepare the dosing solution fresh on the day of use. Gentle warming and vortexing during preparation can aid dissolution. If precipitation persists, consider preparing a more dilute solution if experimentally feasible. |
| Inconsistent or unexpected experimental results. | The compound may have degraded due to improper storage or handling of the solution. The formulation may not be homogenous. | Always use freshly prepared solutions. Ensure the stock solution in 100% DMSO is stored appropriately (at -20°C for long-term storage). Thoroughly vortex the final dosing suspension before each administration to ensure a homogenous mixture. |
| Difficulty dissolving the compound. | VU 6008667 may not be readily soluble directly in aqueous solutions. | Follow the recommended two-step procedure: first dissolve the compound in 100% DMSO to create a stock solution, and then dilute this stock with 0.9% saline to the final desired concentration. |
Experimental Protocols
Preparation of Dosing Solutions for In Vivo Studies (Rat)
This protocol is based on the methodology described in the Neuropharmacology journal by Teal et al. (2023).
Materials:
-
VU 6008667 (solid powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
0.9% Sodium Chloride Injection, USP (saline), sterile
Procedure:
-
Prepare Stock Solution (in 100% DMSO):
-
Calculate the required amount of VU 6008667 based on the desired stock solution concentration.
-
In a sterile microcentrifuge tube or vial, weigh the calculated amount of VU 6008667 powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Prepare Final Dosing Solution (5% DMSO in 0.9% Saline):
-
Calculate the volume of the stock solution and 0.9% saline needed to achieve the final desired concentration of VU 6008667 in a total volume suitable for your experiment.
-
In a separate sterile tube, add the required volume of 0.9% saline.
-
While vortexing the saline, slowly add the calculated volume of the VU 6008667 stock solution. This will create a suspension.
-
Ensure the final concentration of DMSO in the solution is 5%.
-
Vortex the final suspension thoroughly before administration to ensure homogeneity.
-
Note: It is critical to prepare the final dosing solution fresh on the day of the experiment.
Visualizing the Workflow
This guide provides a foundational understanding of the stability and handling of VU 6008667 in solution for experimental purposes. Adherence to these guidelines will contribute to the generation of high-quality, reproducible data in your research endeavors.
References
Optimizing (S)-VU 6008667 dosage to avoid motor impairment
Welcome to the technical support center for (S)-VU 6008667. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of (S)-VU 6008667 to achieve desired therapeutic effects while avoiding motor impairment.
Frequently Asked Questions (FAQs)
Q1: What is (S)-VU 6008667 and why is dosage optimization important?
(S)-VU 6008667 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). M1 receptors are crucial for cognitive processes, and PAMs like (S)-VU 6008667 are being investigated for their potential to treat cognitive deficits in disorders such as Alzheimer's disease and schizophrenia.
Dosage optimization is critical because excessive activation of M1 receptors can lead to adverse cholinergic effects. While M1 PAMs are designed to be more selective than older muscarinic agonists, high doses can still overstimulate the receptor, potentially causing motor impairments, including seizures. Therefore, finding the optimal dose that provides cognitive enhancement without inducing these side effects is a key aspect of preclinical and clinical development.
Q2: What are the potential motor-related side effects of M1 PAMs?
Excessive activation of M1 receptors can lead to a range of motor-related adverse events. The most severe of these is seizure activity. Other potential, more subtle motor impairments could include tremors, ataxia (loss of coordination), and general locomotor disturbances. It is crucial to monitor for these effects during in vivo studies. Some M1 ago-PAMs, which have intrinsic agonist activity, have been shown to induce behavioral convulsions in animal models.
Q3: How can I assess motor impairment in my animal models?
Standardized behavioral tests are essential for quantifying motor function. Two of the most common and well-validated tests are the Rotarod test for motor coordination and balance, and the Open Field test for general locomotor activity and anxiety-like behavior. Detailed protocols for these tests are provided in the "Troubleshooting Guides" section below.
Q4: Is there a known therapeutic window for (S)-VU 6008667 regarding motor side effects?
Q5: What is the mechanism of action of (S)-VU 6008667?
(S)-VU 6008667 is a positive allosteric modulator, meaning it binds to a site on the M1 receptor that is different from the binding site of the endogenous ligand, acetylcholine (ACh). By binding to this allosteric site, it enhances the receptor's response to ACh. This leads to an amplification of the natural signaling cascade initiated by ACh. The primary signaling pathway for the M1 receptor is through the Gq protein, leading to the activation of phospholipase C and subsequent downstream signaling events.
Troubleshooting Guides
Issue 1: Observed Motor Impairment or Seizure-like Activity in Animals
Possible Cause: The administered dose of (S)-VU 6008667 may be too high, leading to excessive M1 receptor activation.
Troubleshooting Steps:
-
Dose Reduction: The most immediate step is to perform a dose-response study to identify the minimal effective dose that provides the desired cognitive enhancement without inducing motor side effects.
-
Pharmacokinetic Analysis: Analyze the brain concentration of (S)-VU 6008667 at different doses to correlate drug exposure with the observed motor effects.
-
Compare with Safer Compounds: If motor impairment persists even at low effective doses, consider evaluating M1 PAMs with a profile similar to VU0486846, which has been shown to have a better safety margin.[1]
-
Careful Observation: Use a standardized scale, such as the Racine scale for seizures, to systematically score the severity of any observed motor abnormalities.
Issue 2: Difficulty in Establishing a Clear Therapeutic Window
Possible Cause: The therapeutic window for cognitive enhancement and motor side effects may be narrow for this specific compound or in the animal model being used.
Troubleshooting Steps:
-
Refine Behavioral Assays: Ensure that the cognitive and motor assessment protocols are sensitive enough to detect subtle changes at different doses.
-
Multiple Motor Tests: Utilize a battery of motor tests to get a comprehensive picture of any potential motor deficits. In addition to the Rotarod and Open Field tests, consider the Beam Walking test for fine motor coordination.
-
Pharmacodynamic Biomarkers: If available, use pharmacodynamic biomarkers to measure the extent of M1 receptor engagement in the brain at different doses. This can help in understanding the relationship between receptor occupancy and functional outcomes.
Data Presentation
While specific quantitative data for (S)-VU 6008667 is not available, the following table provides a conceptual framework for how to structure dose-response data for motor impairment studies of an M1 PAM. Researchers should aim to generate such a table for (S)-VU 6008667 in their specific experimental models.
Table 1: Hypothetical Dose-Response Data for an M1 PAM on Motor Function
| Dose (mg/kg) | Rotarod Latency to Fall (s) | Open Field: Total Distance Traveled (cm) | Open Field: Time in Center (%) | Observations (e.g., Racine Scale Score) |
| Vehicle | 180 ± 15 | 3500 ± 300 | 15 ± 2 | Normal activity, Score 0 |
| 1 | 175 ± 20 | 3400 ± 250 | 16 ± 3 | Normal activity, Score 0 |
| 3 | 160 ± 25 | 3200 ± 320 | 14 ± 2 | Normal activity, Score 0 |
| 10 | 120 ± 30 | 2500 ± 400 | 10 ± 3* | Mild tremors, Score 1 |
| 30 | 60 ± 20 | 1500 ± 350 | 5 ± 2** | Intermittent convulsions, Score 3 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance.
Materials:
-
Rotarod apparatus
-
Test animals (mice or rats)
-
(S)-VU 6008667 solution and vehicle
-
Syringes for administration
Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 30 minutes before the experiment.
-
Training:
-
Place the animal on the stationary rod.
-
Start the rod rotation at a low constant speed (e.g., 4 rpm).
-
Train the animals for a set duration (e.g., 5 minutes) for 2-3 consecutive days. Animals that consistently fall off during the initial training may be excluded.
-
-
Testing:
-
Administer the assigned dose of (S)-VU 6008667 or vehicle.
-
At the time of peak brain exposure (determined from pharmacokinetic studies), place the animal on the accelerating rotarod.
-
The rod should accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 2-3 trials with an inter-trial interval of at least 15 minutes.
-
Open Field Test for Locomotor Activity
Objective: To assess general locomotor activity and anxiety-like behavior.
Materials:
-
Open field arena (a square or circular box with high walls)
-
Video tracking software
-
Test animals
-
(S)-VU 6008667 solution and vehicle
Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 30 minutes before the experiment.
-
Testing:
-
Administer the assigned dose of (S)-VU 6008667 or vehicle.
-
At the time of peak brain exposure, place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set duration (e.g., 10-15 minutes).
-
Record the session using the video tracking software.
-
-
Data Analysis:
-
The software will analyze various parameters, including:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center zone vs. periphery: A measure of anxiety-like behavior (thigmotaxis).
-
Rearing frequency: An exploratory behavior.
-
-
Mandatory Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Workflow for Assessing Motor Impairment.
References
Troubleshooting inconsistent results with (S)-VU 6008667
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (S)-VU 6008667, a selective M5 negative allosteric modulator (NAM). The information is tailored for researchers, scientists, and drug development professionals to address potential inconsistencies in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is (S)-VU 6008667 and what is its primary mechanism of action?
(S)-VU 6008667 is a selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor. It binds to a site on the M5 receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds. This binding event induces a conformational change in the receptor that reduces its response to acetylcholine, thereby negatively modulating its downstream signaling.
Q2: What are the key pharmacological properties of (S)-VU 6008667?
(S)-VU 6008667 exhibits high central nervous system (CNS) penetration and has a relatively short elimination half-life in rats, making it suitable for in vivo studies requiring acute and reversible M5 receptor modulation.
Q3: What are the recommended storage and handling conditions for (S)-VU 6008667?
For optimal stability, (S)-VU 6008667 should be stored at -20°C for short-term use and -80°C for long-term storage. It is crucial to minimize freeze-thaw cycles. When preparing solutions, ensure the compound is fully dissolved and consider the use of appropriate solvents as detailed in the vehicle preparation section.
Troubleshooting Inconsistent Results
Issue 1: High Variability in In Vitro Assay Results
Question: We are observing significant well-to-well or day-to-day variability in our in vitro M5 receptor functional assays (e.g., calcium mobilization or IP1 accumulation) when using (S)-VU 6008667. What could be the cause?
Possible Causes and Solutions:
-
Compound Solubility: (S)-VU 6008667 may have limited aqueous solubility. Precipitation of the compound in your assay buffer can lead to inconsistent effective concentrations.
-
Solution: Visually inspect your stock and working solutions for any signs of precipitation. Consider preparing fresh dilutions for each experiment. It may be beneficial to use a vehicle containing a small percentage of a solubilizing agent like DMSO, ensuring the final concentration of the solvent is consistent across all wells and does not exceed a level that affects cell viability or receptor function (typically <0.1%).
-
-
Cell Health and Passage Number: The expression and coupling of M5 receptors can vary with cell passage number and overall cell health.
-
Solution: Use cells within a consistent and validated passage number range. Regularly monitor cell morphology and viability. Ensure consistent cell seeding density.
-
-
Assay-Dependent Agonist Concentration: The inhibitory effect of a NAM is dependent on the concentration of the orthosteric agonist used.
-
Solution: Use a consistent and well-characterized concentration of the agonist (e.g., acetylcholine) in your assays. An EC50 or EC80 concentration of the agonist is often used to provide a robust signal window for detecting NAM activity.
-
Issue 2: Lack of Expected In Vivo Efficacy
Question: We are not observing the expected behavioral or physiological effects of (S)-VU 6008667 in our animal models, despite using doses reported in the literature. Why might this be?
Possible Causes and Solutions:
-
Pharmacokinetics and Dosing Regimen: The short half-life of (S)-VU 6008667 means that the timing of administration relative to the behavioral or physiological measurement is critical.
-
Solution: Review the pharmacokinetic profile of the compound in your specific animal model if available. Consider the timing of your experimental endpoint in relation to the peak plasma and brain concentrations of the compound. For longer-lasting effects, a different dosing regimen (e.g., continuous infusion) or a NAM with a longer half-life may be necessary.
-
-
Vehicle Preparation and Administration: Improper preparation of the dosing solution can lead to inaccurate dosing.
-
Solution: Ensure the compound is fully solubilized in the vehicle. A common vehicle for in vivo administration might involve a mixture of DMSO, PEG300, Tween-80, and saline. It is critical to follow a consistent and validated preparation protocol. Administer the solution via the appropriate route (e.g., intraperitoneal, oral) as specified in established protocols.
-
-
Animal Strain and Sex Differences: The expression and function of M5 receptors, as well as drug metabolism, can vary between different animal strains and sexes.
-
Solution: Be consistent with the animal strain and sex used in your studies. If results are inconsistent, consider potential sex-dependent effects and analyze data for males and females separately.
-
Data Presentation
| Parameter | Value | Species | Reference |
| IC50 | 1.2 µM | Human M5 | [1] |
| 1.6 µM | Rat M5 | [1] | |
| Elimination Half-life (t1/2) | 2.3 hr | Rat | [1] |
| Oral Bioavailability (F) | 17% | Rat | [1] |
Experimental Protocols
In Vitro Calcium Mobilization Assay
-
Cell Culture: Culture CHO-K1 cells stably expressing the human M5 muscarinic receptor in appropriate media.
-
Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells/well and incubate for 24 hours.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of (S)-VU 6008667 to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of acetylcholine (e.g., EC80) to all wells.
-
Signal Detection: Measure the fluorescence intensity using a plate reader (e.g., FLIPR) to determine changes in intracellular calcium levels.
-
Data Analysis: Normalize the data to the response of the agonist alone and calculate the IC50 value for (S)-VU 6008667.
In Vivo Rodent Self-Administration Model
-
Animal Subjects: Use adult male Sprague-Dawley rats equipped with intravenous catheters.
-
Apparatus: Conduct experiments in standard operant conditioning chambers.
-
Training: Train rats to self-administer a reinforcer (e.g., oxycodone) by pressing a lever.
-
(S)-VU 6008667 Administration: Dissolve (S)-VU 6008667 in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). Administer the compound via intraperitoneal injection at the desired dose and time before the self-administration session.
-
Testing: Place the rats in the operant chambers and allow them to self-administer the reinforcer under a specific schedule of reinforcement (e.g., Fixed Ratio or Progressive Ratio).
-
Data Collection: Record the number of lever presses and infusions.
-
Data Analysis: Compare the self-administration behavior between vehicle-treated and (S)-VU 6008667-treated groups.
Visualizations
References
Technical Support Center: (S)-VU 6008667 and Sucrose Self-Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the M4 positive allosteric modulator (PAM), (S)-VU 6008667, in sucrose (B13894) self-administration experiments. The guidance provided is based on established principles for controlling for the effects of novel compounds on operant behavior and on the known effects of other well-characterized M4 PAMs, such as VU0467154. Due to a lack of specific published data on (S)-VU 6008667, it is crucial for researchers to empirically determine its optimal dose range and characterize its behavioral effects in their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is (S)-VU 6008667 and how is it expected to affect sucrose self-administration?
(S)-VU 6008667 is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor. M4 receptors are G-protein coupled receptors that, when activated, typically couple to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This modulation can influence neurotransmitter release. M4 receptors are expressed in key brain regions involved in reward and motivation. Based on studies with other M4 PAMs and M4 receptor knockout mice in the context of drug reward, activation of M4 receptors may decrease the reinforcing effects of rewards. Therefore, it is hypothesized that (S)-VU 6008667 may reduce responding for sucrose in a self-administration paradigm.
Q2: What are the potential confounding factors when interpreting a decrease in sucrose self-administration after administering (S)-VU 6008667?
A decrease in sucrose self-administration could be due to several factors other than a specific reduction in the reinforcing value of sucrose. These include:
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Motor Impairment: M4 receptor activation can induce hypolocomotion, which could physically prevent the animal from pressing a lever or approaching the sucrose receptacle.
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General Sedation: The compound might have sedative effects that reduce overall activity, including operant responding.
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Satiety or Appetite Suppression: The compound could alter metabolic processes or interact with neural circuits controlling hunger and satiety, leading to a decreased motivation to consume sucrose.
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Off-Target Effects: If (S)-VU 6008667 is not completely selective for the M4 receptor, its effects could be mediated by interactions with other receptors or cellular targets.
Q3: How do I choose the appropriate dose range for my experiments?
It is essential to conduct a dose-response study to identify a range of doses that are behaviorally active without causing overt motor impairment or sedation. Start with a low dose and progressively increase it. For each dose, it is critical to run the control experiments outlined in the troubleshooting guide below. The ideal dose for your primary experiment will be one that potentially alters sucrose self-administration without significantly affecting locomotor activity or free feeding behavior.
Troubleshooting Guides
Issue 1: (S)-VU 6008667 administration leads to a significant decrease in lever pressing for sucrose. How can I determine if this is a specific effect on reward?
Solution: A multi-step approach is necessary to dissect the underlying cause of the decreased responding. This involves a series of control experiments designed to rule out motor impairment and general motivational deficits.
Experimental Workflow for Investigating Reduced Responding
Caption: Troubleshooting workflow for decreased sucrose self-administration.
Step 1: Assess Motor Function
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Experiment: Open Field Locomotor Activity Test.
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Rationale: M4 PAMs are known to potentially cause hypolocomotion. This experiment will determine if the dose of (S)-VU 6008667 used in the self-administration study also impairs general movement.
-
Interpretation:
-
Significant decrease in distance traveled, rearing, or movement time: The observed decrease in lever pressing is likely confounded by motor effects. A lower, non-impairing dose of (S)-VU 6008667 should be used.
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No significant change in locomotor activity: The effect on self-administration is likely not due to a general motor impairment.
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Step 2: Evaluate Effects on General Food Intake
-
Experiment: Free-Feeding/Chow Intake Assay.
-
Rationale: To determine if (S)-VU 6008667 suppresses appetite or induces satiety, which would reduce the motivation to work for a food reward.
-
Interpretation:
-
Significant decrease in the consumption of freely available chow or palatable food: The compound may be suppressing appetite, which would contribute to the reduced self-administration.
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No significant change in free-feeding: The effect on self-administration is less likely to be due to a general suppression of appetite.
-
Step 3: Measure Motivation Under High Effort
-
Experiment: Progressive Ratio (PR) Schedule of Sucrose Self-Administration.
-
Rationale: A PR schedule assesses the motivation for a reward by progressively increasing the number of responses required to earn each subsequent reward. The "breakpoint" (the last completed ratio) is a measure of how hard the animal is willing to work for the reward.
-
Interpretation:
-
Significant decrease in the breakpoint: This suggests that (S)-VU 6008667 reduces the motivation to work for sucrose, which could be interpreted as a decrease in its reinforcing value, especially if motor and appetite effects have been ruled out.
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No significant change in the breakpoint, but a decrease in responding on a fixed-ratio (FR) schedule: This could indicate a more subtle effect on response initiation or maintenance that is not a primary deficit in motivation.
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Summary of Control Experiment Outcomes
| Observation in Sucrose Self-Administration | Locomotor Activity | Free-Feeding Intake | Progressive Ratio Breakpoint | Likely Interpretation |
| Decreased Responding | Decreased | Unchanged | Decreased | Effect is likely confounded by motor impairment. |
| Decreased Responding | Unchanged | Decreased | Decreased | Effect may be due to appetite suppression. |
| Decreased Responding | Unchanged | Unchanged | Decreased | Suggests a specific reduction in the reinforcing value of sucrose. |
| Decreased Responding | Unchanged | Unchanged | Unchanged | The effect may be on response patterning or satiety within the session, rather than motivation. |
Issue 2: There is high variability in the response to (S)-VU 6008667 between animals.
Solution: High inter-individual variability is common in behavioral pharmacology. Several factors can contribute to this.
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Pharmacokinetics: Differences in drug absorption, distribution, metabolism, and excretion can lead to varying brain concentrations of (S)-VU 6008667.
-
Baseline Behavior: Animals may have different baseline levels of sucrose intake and motivation, which can influence their response to the compound.
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Experimental Conditions: Minor variations in handling, time of day for testing, and environmental stimuli can affect behavior.
Recommendations:
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Use a within-subjects design: Each animal serves as its own control. This involves measuring baseline sucrose self-administration, administering the vehicle, and then administering (S)-VU 6008667 to the same animals on different days (with appropriate washout periods).
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Increase sample size: A larger number of animals per group can help to overcome individual variability and increase statistical power.
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Acclimate animals thoroughly: Ensure all animals are well-acclimated to the experimental procedures, including injections and handling, to reduce stress-induced variability.
Experimental Protocols
Protocol 1: Open Field Locomotor Activity Test
Objective: To assess the effect of (S)-VU 6008667 on spontaneous locomotor activity.
Materials:
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Open field arena (e.g., 40 x 40 x 40 cm)
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Video tracking software
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(S)-VU 6008667 and vehicle solution
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Syringes for administration
Procedure:
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Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer (S)-VU 6008667 or vehicle at the same pre-treatment time as in the self-administration experiment.
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Place the animal in the center of the open field arena.
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Record activity for a set period (e.g., 30-60 minutes) using the video tracking software.
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Clean the arena thoroughly between each animal to remove olfactory cues.
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Analyze the data for parameters such as total distance traveled, time spent moving, and rearing frequency.
Protocol 2: Free-Feeding/Chow Intake Assay
Objective: To determine the effect of (S)-VU 6008667 on non-operant food consumption.
Materials:
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Home cages with pre-weighed standard chow or a palatable food.
-
(S)-VU 6008667 and vehicle solution.
-
Scale for weighing food.
Procedure:
-
Individually house animals for accurate food intake measurement.
-
Habituate animals to the specific food being used.
-
At the start of the dark cycle (or a consistent time of day), administer (S)-VU 6008667 or vehicle.
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Provide a pre-weighed amount of food.
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Measure the amount of food remaining at specific time points (e.g., 1, 2, 4, and 24 hours) to determine consumption, correcting for any spillage.
Protocol 3: Progressive Ratio (PR) Schedule of Sucrose Self-Administration
Objective: To assess the motivation to work for a sucrose reward.
Materials:
-
Operant conditioning chambers equipped with levers and a sucrose delivery system.
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Sucrose solution (e.g., 10%).
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(S)-VU 6008667 and vehicle solution.
Procedure:
-
Train animals on a fixed-ratio schedule (e.g., FR1, FR3) for sucrose reinforcement until stable responding is achieved.
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Switch to a progressive ratio schedule. The response requirement for each successive reinforcer increases according to a predetermined sequence (e.g., 1, 2, 4, 6, 9, 12, 15, 20...).
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Establish a stable baseline breakpoint over several days.
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On test days, administer (S)-VU 6008667 or vehicle prior to the session.
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The session ends when a predetermined time has elapsed since the last response (e.g., 30 minutes), and this final completed ratio is the breakpoint.
Signaling Pathway and Experimental Logic
M4 Receptor Signaling Pathway
Caption: Simplified M4 receptor signaling pathway.
Logical Framework for Control Experiments
Caption: Logical relationship between the compound, its potential effects, and control assays.
Technical Support Center: (S)-VU 6008667 Animal Studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize variability in animal studies involving the selective M5 negative allosteric modulator (NAM), (S)-VU 6008667.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of (S)-VU 6008667 in preclinical research.
Q1: What is (S)-VU 6008667 and what is its mechanism of action?
(S)-VU 6008667 is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor. The M5 receptor is a G protein-coupled receptor (GPCR) that preferentially couples to Gq/11 proteins. Activation of the M5 receptor by its endogenous ligand, acetylcholine, initiates a signaling cascade that leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC). As a NAM, (S)-VU 6008667 does not compete with acetylcholine at the orthosteric binding site but binds to a distinct allosteric site on the M5 receptor, reducing its response to acetylcholine.
Q2: What are the key pharmacokinetic parameters of (S)-VU 6008667 in rats?
(S)-VU 6008667 was developed to have a short half-life in rats, which is advantageous for certain experimental designs, such as reinstatement paradigms in addiction studies. Its high central nervous system (CNS) penetration makes it suitable for investigating centrally-mediated processes.
Table 1: Pharmacokinetic Properties of (S)-VU 6008667 in Rats
| Parameter | Value | Reference |
| Half-life (t½) | 2.3 hours | [1][2] |
| CNS Penetration | High | [1][2] |
Q3: What is a recommended starting dose for (S)-VU 6008667 in rodent models?
While a specific effective dose for schizophrenia models has not been definitively established in the available literature, studies in addiction models provide a useful reference. In rat models of opioid self-administration, acute administration of VU6008667 has been shown to decrease oxycodone self-administration. A dose-finding study is always recommended for new experimental paradigms. Based on related compounds and models, a starting range of 1-10 mg/kg administered intraperitoneally (IP) could be considered for initial studies in schizophrenia models, such as those assessing cognitive deficits or psychostimulant-induced hyperactivity.
Q4: What vehicle should I use for formulating (S)-VU 6008667?
The choice of vehicle is critical for ensuring drug solubility, stability, and minimizing any confounding effects on the animal's physiology or behavior. For preclinical studies, especially for compounds with poor water solubility intended for CNS targets, a multi-component vehicle system is often necessary. A commonly used vehicle for similar compounds consists of a mixture of solvents and solubilizing agents.
Table 2: Recommended Vehicle Formulation
| Component | Percentage | Purpose |
| DMSO | 5-10% | Initial solvent |
| Tween 80 / PEG-400 | 5-10% | Surfactant/Solubilizer |
| Saline (0.9% NaCl) | 80-90% | Diluent |
Important: Always prepare the formulation by first dissolving (S)-VU 6008667 in DMSO, then adding the surfactant, and finally bringing it to the final volume with saline. The final solution should be clear. If precipitation occurs, gentle warming and sonication may be required. Always administer the vehicle alone to a control group to account for any effects of the formulation itself.
Section 2: Troubleshooting Guides
This section provides a question-and-answer guide to troubleshoot common sources of variability in experiments using (S)-VU 6008667.
Formulation and Dosing Issues
-
Q: My (S)-VU 6008667 formulation is cloudy or has precipitated. What should I do?
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A: Do not administer a formulation with visible precipitate, as this will lead to inaccurate dosing and high variability. The issue is likely due to poor solubility.
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Solution 1: Re-formulate. Ensure the compound is fully dissolved in DMSO before adding other components. You may need to slightly increase the percentage of DMSO or the solubilizing agent (e.g., Tween 80, PEG-400).
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Solution 2: Gentle Heating & Sonication. Warm the solution gently (to no more than 37-40°C) and use a bath sonicator to aid dissolution.
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Solution 3: Prepare Fresh. Formulations, especially complex ones, may not be stable over long periods. It is best practice to prepare the dosing solution fresh on the day of the experiment.
-
-
-
Q: I am observing high variability in my data that seems to correlate with the time of day I dose the animals. Why?
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A: Rodents are nocturnal and their circadian rhythm significantly impacts their metabolism and behavior.
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Solution: Standardize the time of day for all experimental procedures, including dosing and behavioral testing. If possible, conduct experiments during the animal's active (dark) phase, using a reverse light-dark cycle and red light for observation.
-
-
Behavioral Readout Variability
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Q: My results from the Novel Object Recognition (NOR) test are highly variable, with some animals showing no preference for the novel object.
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A: High variability in NOR can stem from multiple factors related to the animal, environment, and protocol.
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Solution 1: Habituation. Ensure all animals are adequately habituated to the testing room and the arena before the training session. Insufficient habituation can lead to anxiety and neophobia, which suppresses exploratory behavior.
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Solution 2: Object Selection. Use objects that are of similar size and complexity but distinct in shape and texture. Avoid objects that can be easily moved or climbed on, or that have strong odors. Thoroughly clean objects with 70% ethanol (B145695) between trials to eliminate olfactory cues.
-
Solution 3: Inter-Trial Interval (ITI). The time between the training and testing phase is critical. For (S)-VU 6008667, with its short half-life, the timing of administration relative to the ITI and testing is crucial. Ensure this timing is consistent across all animals.
-
Solution 4: Handling. Handle animals gently and consistently. Excessive or inconsistent handling can be a major stressor.
-
-
-
Q: I am seeing a large spread in locomotor activity in my PCP-induced hyperactivity model.
-
A: This can be due to individual differences in response to PCP or environmental factors.
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Solution 1: Acclimation. Allow animals to acclimate to the locomotor activity chambers for at least 30-60 minutes before administering any compounds. This establishes a stable baseline.
-
Solution 2: Dose-Response. The dose of PCP can significantly impact the level and consistency of hyperactivity. A dose of 3.0 mg/kg is often effective, but it's advisable to run a pilot study to determine the optimal dose in your specific strain and conditions.
-
Solution 3: Environmental Stimuli. Minimize external noise, light changes, and odors in the testing room, as these can startle the animals and affect their activity levels.
-
-
Section 3: Experimental Protocols
Protocol: Novel Object Recognition (NOR) Test in Rats
This protocol is designed to assess the effects of (S)-VU 6008667 on recognition memory, a cognitive domain often impaired in schizophrenia.
1. Animals and Housing:
-
Use adult male Sprague-Dawley or Wistar rats (250-350g).
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Group-house animals (2-4 per cage) in a temperature and humidity-controlled vivarium with a 12:12 hour light/dark cycle.
-
Provide ad libitum access to food and water.
-
Handle all animals for 5 minutes per day for 5 days before the start of the experiment to acclimate them to the experimenter.
2. Apparatus:
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An open-field arena (e.g., 60 cm x 60 cm x 40 cm) made of non-porous, opaque material.
-
A set of three distinct objects (e.g., a small glass bottle, a metal cube, a plastic pyramid). The objects should be heavy enough that the rats cannot displace them. Two identical copies of one of the objects will be needed for the training phase.
3. Experimental Procedure:
-
Day 1: Habituation
-
Transport animals to the testing room and allow them to acclimate for at least 60 minutes.
-
Place each rat individually into the empty arena for 10 minutes to allow for free exploration.
-
Return the rat to its home cage.
-
Clean the arena thoroughly with 70% ethanol between each animal.
-
-
Day 2: Training and Testing
-
Dosing: Administer (S)-VU 6008667 (e.g., 1, 3, 10 mg/kg, IP) or vehicle 30-60 minutes before the training phase. This timing should be based on the compound's Tmax to ensure peak levels during the acquisition phase.
-
Training Phase (T1):
-
Place two identical objects in opposite corners of the arena.
-
Place the rat in the arena, facing the wall opposite the objects.
-
Allow the rat to explore the objects for 5 minutes.
-
Record the session using an overhead camera.
-
Return the rat to its home cage.
-
-
Inter-Trial Interval (ITI): A 24-hour ITI is common for assessing long-term memory.
-
Testing Phase (T2) (24 hours after T1):
-
Replace one of the familiar objects with a novel object. The location of the novel object should be counterbalanced across animals.
-
Place the rat back into the arena.
-
Allow the rat to explore for 5 minutes, recording the session.
-
Return the rat to its home cage.
-
Clean the arena and objects with 70% ethanol.
-
-
4. Data Analysis:
-
Manually or using tracking software, score the time spent exploring each object during T1 and T2. Exploration is defined as the nose being within 2 cm of the object and oriented towards it.
-
Calculate a Discrimination Index (DI) for the test phase:
-
DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
-
A positive DI indicates a preference for the novel object, suggesting intact recognition memory.
-
Compare the DI between treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Section 4: Visualizations
Signaling Pathway
Caption: Simplified M5 receptor Gq signaling pathway and the inhibitory action of (S)-VU 6008667.
Experimental Workflow
Caption: General workflow for an in vivo study with (S)-VU 6008667.
Troubleshooting Logic
Caption: Decision tree for troubleshooting high variability in experimental results.
References
- 1. Animal model of schizophrenia: dysfunction of NMDA receptor-signaling in mice following withdrawal from repeated administration of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-7 nicotinic agonists for cognitive deficits in neuropsychiatric disorders: A translational meta-analysis of rodent and human studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (S)-VU 6008667 and ML375 in Preclinical Addiction Research
In the landscape of addiction research, the M5 muscarinic acetylcholine (B1216132) receptor has emerged as a promising therapeutic target. Two key investigational compounds, (S)-VU 6008667 and ML375, both selective M5 negative allosteric modulators (NAMs), are at the forefront of this research. This guide provides a detailed comparison of their pharmacological profiles, efficacy in preclinical addiction models, and the experimental designs used to evaluate them.
Overview and Mechanism of Action
Both (S)-VU 6008667 and ML375 function as negative allosteric modulators of the M5 muscarinic acetylcholine receptor.[1][2][3][4] The M5 receptor is uniquely expressed on dopaminergic neurons in key brain regions associated with reward and addiction, such as the ventral tegmental area (VTA) and substantia nigra pars compacta.[3][5] By binding to an allosteric site on the M5 receptor, these compounds reduce the receptor's response to the endogenous neurotransmitter acetylcholine. This modulation of dopaminergic signaling is believed to underlie their ability to attenuate the reinforcing properties of drugs of abuse.[6][7]
Quantitative Data Comparison
The key distinction between (S)-VU 6008667 and ML375 lies in their pharmacokinetic profiles, particularly their half-life in rats. (S)-VU 6008667 was specifically developed to offer a shorter duration of action, a desirable characteristic for certain addiction study paradigms such as reinstatement models.[1][8]
| Parameter | (S)-VU 6008667 | ML375 | Reference(s) |
| Target | M5 Muscarinic Acetylcholine Receptor (NAM) | M5 Muscarinic Acetylcholine Receptor (NAM) | [1][2] |
| Potency (IC50) | hM5: 1.2 µMrM5: 1.6 µM | hM5: 300 nMrM5: 790 nM | [2][3][4][9] |
| Selectivity | Inactive at M1-M4 receptors | Inactive at M1-M4 receptors | [1][2][3] |
| Half-life (rat) | 2.3 hours | 80 hours | [1][2][8] |
| CNS Penetration | High | High | [1][3][8][9] |
| Oral Bioavailability (rat) | 17% | 80% | [2][4] |
Efficacy in Preclinical Addiction Models
Both compounds have demonstrated significant efficacy in reducing drug-seeking and self-administration behaviors across various animal models of addiction.
| Substance of Abuse | (S)-VU 6008667 | ML375 | Reference(s) |
| Opioids (Oxycodone) | Decreased self-administration and cue-induced reinstatement; Prevented acquisition of self-administration. | Attenuated self-administration and cue-induced reactivity. | [10][11][12][13] |
| Cocaine | Not explicitly stated in provided results. | Attenuated reinforcing effects and self-administration. | [2][11] |
| Ethanol (B145695) | Not explicitly stated in provided results. | Attenuated self-administration and cue-induced reinstatement. | [14][15] |
Notably, ML375's effects appear to be selective for drug rewards, as it did not affect sucrose (B13894) self-administration.[12] Furthermore, (S)-VU 6008667 did not impact opioid-induced antinociception or motor coordination, suggesting a favorable side effect profile.[10]
Experimental Protocols
The following are generalized experimental methodologies based on the cited literature for evaluating M5 NAMs in addiction studies.
Self-Administration and Reinstatement Studies
This paradigm is a gold standard for assessing the reinforcing properties of drugs and the potential of a compound to treat addiction.
-
Surgical Implantation: Male Sprague-Dawley rats are surgically implanted with intravenous catheters to allow for drug self-administration.
-
Acquisition Phase: Rats are placed in operant conditioning chambers and learn to press a lever to receive an intravenous infusion of a drug of abuse (e.g., oxycodone, cocaine). A second, inactive lever is also present to control for general motor activity.
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Extinction Phase: Following the acquisition phase, lever pressing no longer results in drug delivery. This continues until the lever-pressing behavior is significantly reduced.
-
Reinstatement Phase: The propensity to relapse is tested by re-introducing drug-associated cues (e.g., lights and tones) or a small, non-contingent "priming" dose of the drug.
-
Compound Testing: (S)-VU 6008667 or ML375 is administered prior to the self-administration or reinstatement sessions to assess its effect on drug-seeking behavior. Doses are typically administered intraperitoneally (i.p.). For example, ML375 has been tested at doses of 10-30 mg/kg.[2]
Signaling Pathways and Experimental Workflows
M5 Receptor Signaling in Dopaminergic Neurons
Caption: M5 receptor signaling cascade in dopaminergic neurons and the inhibitory point of M5 NAMs.
General Workflow for Preclinical Evaluation of M5 NAMs
Caption: A generalized workflow for the preclinical evaluation of M5 NAMs in addiction studies.
Conclusion
Both (S)-VU 6008667 and ML375 are valuable research tools for investigating the role of the M5 receptor in addiction. ML375, as the first-in-class M5 selective NAM, has a broader base of published data across multiple substances of abuse.[3][9] However, its long half-life in rats can be a limitation for studies requiring rapid clearance of the compound.[2][8] (S)-VU 6008667 was rationally designed to address this limitation, offering a significantly shorter half-life while retaining high CNS penetration and M5 selectivity.[1][8] This makes it particularly well-suited for addiction paradigms such as reinstatement studies. The choice between these two compounds will ultimately depend on the specific requirements of the experimental design. Future head-to-head comparative studies will be invaluable in further delineating the nuanced differences in their in vivo profiles.[1]
References
- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ML375 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute Negative Allosteric Modulation of M5 Muscarinic Acetylcholine Receptors Inhibits Oxycodone Self-Administration and Cue-Induced Reactivity with no effect on Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute Negative Allosteric Modulation of M5 Muscarinic Acetylcholine Receptors Inhibits Oxycodone Self-Administration and Cue-Induced Reactivity with No Effect on Antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Muscarinic M5 receptors modulate ethanol seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ML375 A NOVEL NEGATIVE ALLOSTERIC MODULATOR (NAM) OF (M5) MUSCARINIC RECEPTOR (MACHR) ATTENUATES ALCOHOL DRINKING AND SEEKING IN GENETICALLY SELECTED IP RATS THROUGH MODULATION OF DORSOLATERAL STRIATUM M5 RECEPTORS : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
A Comparative Analysis of the Pharmacokinetic Profiles of M5 Negative Allosteric Modulators: VU 6008667 and ML375
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties, specifically the half-life, of two selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) negative allosteric modulators (NAMs): VU 6008667 and ML375. Both compounds are valuable research tools for investigating the role of the M5 receptor in various physiological and pathological processes, particularly in the central nervous system. A key distinguishing feature between these two molecules is their pharmacokinetic profile, with VU 6008667 intentionally designed to possess a shorter half-life in rats, a desirable characteristic for certain preclinical studies, such as those in the field of addiction research.
Quantitative Data Summary
The pharmacokinetic parameters of VU 6008667 and ML375 are summarized in the table below. The data highlights the significant difference in the elimination half-life between the two compounds in rats.
| Parameter | VU 6008667 | ML375 | Species | Administration Route |
| Half-life (t½) | 2.3 hours[1] | 80 hours[2] | Rat (Sprague-Dawley) | Intravenous (IV) |
| Half-life (t½) | Not Reported | 10 hours[2] | Non-human Primate (Cynomolgus) | Intravenous (IV) |
| Clearance (CLp) | 82 mL/min/kg | 2.5 mL/min/kg | Rat (Sprague-Dawley) | Intravenous (IV) |
| Oral Bioavailability (%F) | 17% | 80% | Rat (Sprague-Dawley) | Oral (PO) |
Mechanism of Action: M5 Negative Allosteric Modulation
Both VU 6008667 and ML375 function as negative allosteric modulators of the M5 muscarinic acetylcholine receptor. This means they bind to a site on the receptor that is distinct from the orthosteric binding site of the endogenous ligand, acetylcholine (ACh). This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of acetylcholine.
The M5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Upon activation by an agonist like acetylcholine, the M5 receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As NAMs, VU 6008667 and ML375 inhibit this signaling cascade by reducing the receptor's response to acetylcholine.
Experimental Protocols
The determination of the pharmacokinetic parameters for VU 6008667 and ML375 involved in vivo studies in rodents and non-human primates. The following protocols are generalized representations based on standard methodologies and the available information from the cited literature.
Pharmacokinetic Analysis of VU 6008667 in Rats
-
Objective: To determine the pharmacokinetic profile, including the half-life, of VU 6008667 in Sprague-Dawley rats following intravenous and oral administration.
-
Animal Model: Male Sprague-Dawley rats.
-
Housing: Animals are housed in a controlled environment with a standard diet and water ad libitum, and a 12-hour light/dark cycle.
-
Dosing:
-
Intravenous (IV): VU 6008667 is formulated in a suitable vehicle (e.g., a solution of 10% DMSO, 10% Solutol HS 15, and 80% saline) and administered as a bolus injection into the tail vein.
-
Oral (PO): VU 6008667 is formulated as a suspension or solution and administered via oral gavage.
-
-
Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or saphenous vein at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Sample Processing:
-
Plasma is separated by centrifugation.
-
Plasma samples are stored at -80°C until analysis.
-
-
Bioanalysis:
-
The concentration of VU 6008667 in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including half-life (t½), clearance (CLp), volume of distribution (Vd), and area under the curve (AUC), are calculated from the plasma concentration-time data using non-compartmental analysis (NCA).
-
Pharmacokinetic Analysis of ML375 in Rats and Non-Human Primates
-
Objective: To determine the pharmacokinetic profile, including the half-life, of ML375 in Sprague-Dawley rats and cynomolgus monkeys following intravenous and oral administration.
-
Animal Models: Male Sprague-Dawley rats and male cynomolgus monkeys.
-
Housing: Animals are housed in species-appropriate, controlled environments with standard diets and water ad libitum.
-
Dosing:
-
Blood Sampling:
-
Serial blood samples are collected at various time points post-dose. For non-human primates, time points may include 0.033, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.[3]
-
Blood is collected into tubes containing an anticoagulant.
-
-
Sample Processing:
-
Plasma is isolated via centrifugation and stored at -80°C.
-
-
Bioanalysis:
-
Plasma concentrations of ML375 are quantified using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Non-compartmental analysis is performed on the plasma concentration-time data to determine key pharmacokinetic parameters.
-
Conclusion
The comparison between VU 6008667 and ML375 highlights a key principle in modern drug discovery: the ability to fine-tune pharmacokinetic properties to suit specific research applications. While both are potent and selective M5 NAMs, the significantly shorter half-life of VU 6008667 in rats makes it a more suitable tool for studies requiring rapid clearance and minimal drug accumulation, such as behavioral paradigms in addiction research. Conversely, the longer half-life of ML375 may be advantageous for studies requiring sustained target engagement. The choice between these two valuable research compounds will ultimately depend on the specific experimental design and scientific question being addressed.
References
- 1. A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of the First Potent, Selective and CNS penetrant M5 Negative Allosteric Modulator (NAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Efficacy of (S)-VU 6008667 in Comparison to Other M5 Inhibitors: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the M5 negative allosteric modulator (NAM), (S)-VU 6008667, with other M5 inhibitors, primarily focusing on its precursor, ML375. The content herein is supported by experimental data to offer an objective performance evaluation.
Introduction to M5 Muscarinic Receptors and Their Inhibition
The M5 muscarinic acetylcholine (B1216132) receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system. Coupled to Gq proteins, its activation stimulates phospholipase C, leading to an increase in intracellular calcium.[1] The M5 receptor's role in various neurological processes has made it a significant target for drug discovery. Negative allosteric modulators (NAMs) of the M5 receptor are of particular interest for their potential therapeutic applications.
(S)-VU 6008667: A Profile
(S)-VU 6008667 is a potent and selective M5 NAM. It was developed as an analog of ML375 with the primary objective of achieving a shorter pharmacokinetic half-life, a desirable characteristic for certain preclinical research paradigms.[2]
Comparative Efficacy: (S)-VU 6008667 vs. ML375
The primary comparator for (S)-VU 6008667 in the scientific literature is ML375, from which it was derived. The key performance differences lie in their pharmacokinetic profiles rather than their direct inhibitory activity at the M5 receptor.
In Vitro Potency and Selectivity
Both (S)-VU 6008667 and ML375 exhibit high potency and selectivity for the human and rat M5 receptors over other muscarinic receptor subtypes (M1-M4).
| Compound | Target | IC50 (µM) | Selectivity (over M1-M4) |
| (S)-VU 6008667 | human M5 | 1.2[3] | >10 µM (inactive)[3] |
| rat M5 | 1.6[3] | >10 µM (inactive)[3] | |
| ML375 | human M5 | 0.3[4][5] | >30 µM (inactive)[4][5] |
| rat M5 | 0.79[4][5] | >30 µM (inactive)[4][5] |
Pharmacokinetic Properties
The most significant distinction between (S)-VU 6008667 and ML375 is their pharmacokinetic profiles in rats. (S)-VU 6008667 was specifically engineered to have a shorter half-life.
| Compound | Parameter | Value (in rats) |
| (S)-VU 6008667 | Half-life (t½) | 2.3 hours[3] |
| ML375 | Half-life (t½) | 80 hours[2] |
| Oral Bioavailability (%F) | 80% | |
| Brain-to-Plasma Ratio | 3.0 ± 0.7 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the M5 receptor signaling pathway and the general workflows for key experimental assays.
Caption: M5 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Muscarinic M5 receptors modulate ethanol seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 4. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of (S)-VU 6008667 for M5 over M1-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the M5 negative allosteric modulator (NAM) (S)-VU 6008667's selectivity for the M5 muscarinic acetylcholine (B1216132) receptor over the M1, M2, M3, and M4 subtypes. The data and experimental protocols presented are collated from the primary publication detailing its discovery and characterization.
Quantitative Selectivity Profile of (S)-VU 6008667
(S)-VU 6008667 has been identified as a potent and selective M5 NAM.[1][2] Its selectivity has been primarily determined through intracellular calcium mobilization assays in Chinese Hamster Ovary (CHO) cells stably expressing the individual human or rat muscarinic receptor subtypes.[1] The compound's inhibitory activity (IC50) was quantified, revealing a significant preference for the M5 receptor.
The following table summarizes the quantitative data on the potency and selectivity of (S)-VU 6008667.
| Receptor Subtype | Species | IC50 (µM) |
| M5 | Human | 1.2[1][3] |
| Rat | 1.6[1][3] | |
| M1 | Human | > 30[4] |
| M2 | Human | > 30[4] |
| M3 | Human | > 30[4] |
| M4 | Human | > 30[4] |
Data presented as the half-maximal inhibitory concentration (IC50). A higher IC50 value indicates lower potency.
The data clearly demonstrates that (S)-VU 6008667 is highly selective for the M5 receptor, with no significant activity observed at the M1, M2, M3, and M4 subtypes at concentrations up to 30 µM.[4]
Experimental Protocols
The selectivity of (S)-VU 6008667 was determined using a functional assay that measures changes in intracellular calcium levels upon receptor activation.
Calcium Mobilization Assay
This assay is a common method for assessing the activity of Gq-coupled receptors, such as the M1, M3, and M5 muscarinic receptors.[4] M2 and M4 receptors, which are Gi-coupled, can be assayed using a co-transfected G-protein that redirects the signal through the Gq pathway (e.g., Gαqi5).
Materials:
-
Chinese Hamster Ovary (CHO) cells stably transfected with the individual human muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, or M5).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Acetylcholine (ACh) as the orthosteric agonist.
-
(S)-VU 6008667 as the test compound.
-
384-well black, clear-bottom microplates.
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).
Methodology:
-
Cell Plating: CHO cells expressing the specific muscarinic receptor subtype are seeded into 384-well microplates and cultured to form a confluent monolayer.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This allows the dye to enter the cells.
-
Compound Addition: The plate is then transferred to the fluorescence plate reader. A baseline fluorescence reading is taken before the addition of (S)-VU 6008667 at various concentrations.
-
Agonist Stimulation: After a short incubation with the test compound, the cells are stimulated with a sub-maximal concentration of acetylcholine (e.g., EC20 or EC80).
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time. An increase in intracellular calcium upon agonist stimulation leads to a proportional increase in the fluorescence signal.
-
Data Analysis: The inhibitory effect of (S)-VU 6008667 is determined by the reduction in the acetylcholine-induced calcium response. The IC50 value, which is the concentration of the compound that causes 50% inhibition of the agonist response, is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Visualizing Pathways and Workflows
Muscarinic Receptor Signaling Pathways
The five muscarinic receptor subtypes couple to different G proteins, leading to distinct downstream signaling cascades.
References
- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VU 6008667 | M5 NAM | MCE [medchemexpress.cn]
- 4. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the M1 PAM Landscape: A Comparative Review of Preclinical Data in Rodent Models
A critical point of clarification: The compound of interest, (S)-VU 6008667, has been identified in the scientific literature as a selective M5 muscarinic acetylcholine (B1216132) receptor negative allosteric modulator (NAM), not a positive allosteric modulator (PAM) of the M1 receptor.[1][2][3] Its primary role is to inhibit the function of the M5 receptor, and it has been predominantly studied in the context of addiction.[3][4][5] Consequently, a direct cross-validation of (S)-VU 6008667 as an M1 PAM in different rodent strains is not feasible based on current scientific literature.
This guide will therefore focus on a comparative analysis of well-characterized M1 PAMs in different rodent strains to provide researchers, scientists, and drug development professionals with a valuable resource for understanding the preclinical landscape of this important class of molecules. We will explore the effects of representative M1 PAMs, such as VU0453595 and MK-7622, on cognition and their potential adverse effects in both rats and mice.
M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in learning and memory. Upon activation by acetylcholine, the M1 receptor primarily couples to the Gq/11 protein, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream events ultimately modulate neuronal excitability and synaptic plasticity.
Comparative Efficacy of M1 PAMs in Rodent Cognition Models
The Novel Object Recognition (NOR) task is a widely used behavioral assay to assess learning and memory in rodents. The data below summarizes the performance of two different M1 PAMs, VU0453595 and MK-7622, in this paradigm.
| Compound | Rodent Strain | Dosing (mg/kg, i.p.) | Outcome in Novel Object Recognition (NOR) | Reference |
| VU0453595 | Rat | 1, 3, 10 | Significant improvement in recognition memory at all doses. | [6] |
| MK-7622 | Rat | 1, 3, 10 | No significant improvement in recognition memory. | [6] |
Comparative Safety Profile of M1 PAMs in Rodents
A critical aspect of M1 PAM development is managing the potential for cholinergic adverse effects, such as seizures, at higher doses. The table below compares the seizure liability of VU0453595 and MK-7622 in mice.
| Compound | Rodent Strain | Dosing (mg/kg, i.p.) | Seizure Liability | Reference |
| VU0453595 | Mouse | Up to 100 | No behavioral convulsions observed. | [6] |
| MK-7622 | Mouse | 30, 100 | Induces severe behavioral convulsions. | [6] |
Experimental Protocols
Novel Object Recognition (NOR) Task in Rats
Objective: To evaluate the effects of a test compound on recognition memory.
Procedure:
-
Habituation: Rats are individually habituated to the testing arena (an open field box) for a set period (e.g., 5-10 minutes) on consecutive days leading up to the test day. This is done to reduce novelty-induced stress.
-
Familiarization Phase (Trial 1): On the test day, two identical objects are placed in the arena. Each rat is placed in the arena and allowed to explore the objects for a fixed duration (e.g., 5 minutes). The time spent exploring each object is recorded.
-
Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific delay period (e.g., 1 hour, 24 hours).
-
Test Phase (Trial 2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena and allowed to explore for a fixed duration (e.g., 5 minutes). The time spent exploring the familiar and the novel object is recorded.
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Seizure Liability Assessment in Mice
Objective: To assess the potential of a test compound to induce convulsive seizures.
Procedure:
-
Dosing: Mice are administered the test compound via intraperitoneal (i.p.) injection at various doses. A vehicle control group is also included.
-
Observation Period: Following administration, mice are placed in individual observation chambers and are continuously monitored for a set period (e.g., 2-4 hours) for any signs of convulsive behavior.
-
Seizure Scoring: The severity of seizures is typically rated using a standardized scale, such as the Racine scale, which ranges from mild facial and mouth movements (Stage 1) to generalized tonic-clonic seizures with loss of posture (Stage 5).
-
Data Analysis: The incidence, latency to onset, and severity of seizures are recorded and compared across different dose groups.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a preclinical study evaluating a novel M1 PAM.
References
- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective M 5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to M5 Receptor Antagonism: (S)-VU6008667 vs. Orthosteric Antagonists
For Researchers, Scientists, and Drug Development Professionals
The M5 muscarinic acetylcholine (B1216132) receptor, a Gq-coupled G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of central nervous system disorders, including addiction and schizophrenia. The development of selective ligands for the M5 receptor is crucial for elucidating its physiological roles and for advancing drug discovery efforts. This guide provides a detailed comparison of (S)-VU6008667, a negative allosteric modulator (NAM), with notable orthosteric antagonists of the M5 receptor, offering a comprehensive overview of their pharmacological properties and the experimental methodologies used for their characterization.
Overview of Mechanisms
Orthosteric antagonists bind to the same site as the endogenous ligand, acetylcholine, directly blocking its action. In contrast, negative allosteric modulators like (S)-VU6008667 bind to a distinct (allosteric) site on the receptor. This binding event reduces the affinity and/or efficacy of the orthosteric agonist, thereby inhibiting receptor signaling in a non-competitive manner. This fundamental difference in their mechanism of action can lead to distinct pharmacological profiles and potential therapeutic advantages, such as "saturability" of effect and preservation of physiological signaling patterns.
Quantitative Comparison of M5 Ligands
The following tables summarize the key pharmacological parameters for (S)-VU6008667 and two well-characterized M5 orthosteric antagonists, ML381 and VU6019650. The data presented are collated from various publications and should be interpreted with the consideration that experimental conditions may have differed.
Table 1: Potency and Selectivity of M5 Receptor Ligands
| Compound | Type | Human M5 IC50 | Human M1-M4 IC50 | Selectivity for M5 |
| (S)-VU6008667 | NAM | 300 nM[1][2][3] | > 30 µM[1][2][3] | > 100-fold |
| ML381 (VU0488130) | Orthosteric Antagonist | 450 nM[4][5] | > 30 µM[4][5] | > 66-fold |
| VU6019650 | Orthosteric Antagonist | 36 nM[6][7][8][9][10] | > 100-fold selectivity vs M1-4[6][7][8][9] | > 100-fold |
Table 2: Binding Affinity of M5 Orthosteric Antagonist ML381
| Compound | Human M5 Ki |
| ML381 (VU0488130) | 340 nM[4][11] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of M5 receptor modulation, it is essential to visualize the underlying signaling cascades and the experimental procedures used to measure them.
The diagram above illustrates the canonical Gq-coupled signaling pathway of the M5 receptor. Acetylcholine binding activates the receptor, leading to the activation of Gq protein and subsequently phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), both of which lead to downstream cellular responses, including the activation of the mitogen-activated protein kinase (MAPK) cascade. Orthosteric antagonists directly block acetylcholine binding, whereas (S)-VU6008667, a NAM, binds to a different site to inhibit receptor function.
References
- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a musca… | Chemical and Physical Biology Program | Vanderbilt University [medschool.vanderbilt.edu]
- 3. Development of the First Potent, Selective and CNS penetrant M5 Negative Allosteric Modulator (NAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery, synthesis and characterization of a highly muscarinic acetylcholine receptor (mAChR)-selective M5-orthosteric antagonist, VU0488130 (ML381): a novel molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Novel, Orthosteric M5 Antagonist Possessing a High Degree of Muscarinic Subtype Selectivity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Development of VU6019650: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medkoo.com [medkoo.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. medchemexpress.com [medchemexpress.com]
(R)-VU 6008667: An Inactive Enantiomer Serving as a Validated Negative Control for the M₅ Negative Allosteric Modulator (S)-VU 6008667
For researchers in pharmacology and drug development, the use of a proper negative control is paramount for the validation of experimental results. In the context of M₅ muscarinic acetylcholine (B1216132) receptor modulation, (R)-VU 6008667 has been established as the inactive enantiomer of the potent and selective M₅ negative allosteric modulator (NAM), (S)-VU 6008667. This guide provides a comparative analysis of these two compounds, supported by experimental data, to illustrate the utility of this compound as a negative control.
The significant difference in pharmacological activity between the two enantiomers underscores the stereospecificity of the interaction with the M₅ receptor, making the (R)-enantiomer an ideal tool to control for off-target or non-specific effects in in vitro and in vivo studies.
Comparative Pharmacological Data
The following table summarizes the in vitro potency of the (R) and (S) enantiomers of VU 6008667 at the human and rat M₅ muscarinic acetylcholine receptor. The data clearly demonstrates that the (S)-enantiomer is the active compound, while the (R)-enantiomer is essentially devoid of activity at the M₅ receptor.
| Compound | Target | Assay Type | Potency (IC₅₀) |
| (S)-VU 6008667 | Human M₅ | Calcium Mobilization | 1.2 µM[1] |
| (S)-VU 6008667 | Rat M₅ | Calcium Mobilization | 1.6 µM[1] |
| This compound | M₅ | Calcium Mobilization | > 10 µM[2] |
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC₅₀) for these compounds was performed using a calcium mobilization assay. This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an agonist at the M₅ receptor.
Calcium Mobilization Assay Protocol
Objective: To determine the potency of test compounds as negative allosteric modulators of the M₅ muscarinic acetylcholine receptor.
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M₅ muscarinic acetylcholine receptor.
Materials:
-
CHO-M₅ cells
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
M₅ receptor agonist (e.g., Acetylcholine or Carbachol)
-
Test compounds: (S)-VU 6008667 and this compound
-
Microplate reader with fluorescence detection and automated liquid handling capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating: Seed CHO-M₅ cells into 384-well black-walled, clear-bottom microplates at a density optimized for the assay and incubate overnight.
-
Dye Loading: Remove the cell culture medium and add the calcium-sensitive dye solution to each well. Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye loading into the cells.
-
Compound Addition: Prepare serial dilutions of the test compounds ((S)-VU 6008667 and this compound) in assay buffer.
-
Assay Measurement:
-
Place the cell plate into the microplate reader.
-
Establish a baseline fluorescence reading.
-
Add the test compounds to the wells and incubate for a predetermined period.
-
Add a specific concentration of the M₅ agonist (e.g., EC₈₀ concentration) to stimulate the receptor.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The fluorescence signal is normalized to the baseline.
-
The inhibitory effect of the test compounds is calculated as a percentage of the response induced by the agonist alone.
-
IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the M₅ muscarinic acetylcholine receptor signaling pathway and the general workflow of the calcium mobilization assay used to assess the activity of (R)- and (S)-VU 6008667.
Caption: M₅ Receptor Signaling Pathway.
References
Comparative analysis of (S)-VU 6008667 and VU6019650
A Comparative Analysis of (S)-VU6008667 and VU6019650: Two Distinct Modulators of the M5 Muscarinic Acetylcholine (B1216132) Receptor
For researchers in neuroscience and drug development, the M5 muscarinic acetylcholine receptor (M5) has emerged as a promising target for therapeutic intervention in addiction and other neuropsychiatric disorders. Two key compounds developed at the Vanderbilt Center for Neuroscience Drug Discovery, (S)-VU6008667 and VU6019650, have been instrumental in elucidating the role of M5 in these conditions. While both modulate M5 function, they do so through different mechanisms and possess distinct pharmacological profiles, making them suitable for different research applications. This guide provides a detailed comparative analysis of these two molecules, supported by experimental data and protocols.
Introduction to the Modulators
(S)-VU6008667 is a selective M5 negative allosteric modulator (NAM).[1][2] It acts at a site topographically distinct from the orthosteric acetylcholine binding pocket, reducing the receptor's response to the endogenous ligand. A key feature of (S)-VU6008667 is its intentionally designed short half-life in rats, making it ideal for studies requiring rapid clearance to avoid confounding long-term effects, such as in reinstatement paradigms of addiction.[1][3]
In contrast, VU6019650 is a potent and highly selective orthosteric antagonist of the M5 receptor.[4][5] It directly competes with acetylcholine at its binding site, thereby blocking receptor activation. VU6019650 was developed as a second-generation tool compound with high potency and systemic activity, suitable for in vivo studies of opioid use disorder.[4][5][6] However, it is noted to have a suboptimal clearance profile.[6][7]
Comparative Pharmacological Data
The following table summarizes the key quantitative data for (S)-VU6008667 and VU6019650, highlighting their differences in potency, mechanism, and pharmacokinetic properties.
| Feature | (S)-VU6008667 | VU6019650 |
| Mechanism of Action | Negative Allosteric Modulator (NAM)[1][2] | Orthosteric Antagonist[4] |
| Potency (Human M5 IC50) | 1.2 µM[2] | 36 nM[4] |
| Potency (Rat M5 IC50) | 1.6 µM[2] | Not explicitly stated, but active in rat models[4] |
| Selectivity | Excellent selectivity versus M1-4[1][3] | >100-fold selectivity against human M1-4[4] |
| Pharmacokinetics (Rat) | Short half-life (t1/2 = 2.3 h)[1][2][3] | Suboptimal clearance profile[6][7] |
| CNS Penetration | High[1][2][3] | Brain penetrant[8] |
| Primary Application | Addiction studies requiring short half-life (e.g., reinstatement models)[1][9] | Preclinical models of opioid use disorder[4] |
Experimental Protocols
The primary assay used to characterize the potency and selectivity of both compounds is the intracellular calcium mobilization assay in recombinant cell lines expressing the individual muscarinic receptor subtypes.
Calcium Mobilization Assay
Objective: To determine the concentration-response curves and IC50 values of the test compounds for the M5 receptor and other muscarinic subtypes (M1-M4) to assess potency and selectivity.
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human or rat M5 receptor, or other human muscarinic receptor subtypes (M1-M4).
Methodology:
-
Cell Culture: CHO cells are cultured in appropriate media and seeded into 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
-
Compound Preparation: Test compounds ((S)-VU6008667 or VU6019650) are serially diluted to generate a range of concentrations.
-
Assay Procedure:
-
The dye-loaded cell plates are placed in a fluorescence imaging plate reader (FLIPR).
-
The test compound is added to the wells at various concentrations.
-
After a pre-incubation period with the antagonist/NAM, a fixed concentration of acetylcholine (typically the EC80, the concentration that elicits 80% of the maximal response) is added to stimulate the receptors.
-
Changes in intracellular calcium concentration are measured as changes in fluorescence intensity over time.
-
-
Data Analysis: The fluorescence data is normalized to the response of acetylcholine alone. The IC50 values, representing the concentration of the antagonist/NAM that inhibits 50% of the acetylcholine response, are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct mechanisms of action of (S)-VU6008667 and VU6019650 on the M5 receptor signaling pathway and a typical experimental workflow for their evaluation.
References
- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vanderbilt University identifies new muscarinic M5 receptor antagonists | BioWorld [bioworld.com]
- 5. Development of VU6019650: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a musca… | Chemical and Physical Biology Program | Vanderbilt University [medschool.vanderbilt.edu]
- 9. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings: A Comparative Guide to (S)-VU 6008667
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-VU 6008667, a selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) negative allosteric modulator (NAM), with its structural predecessor, ML375. The data presented is based on published findings to assist researchers in replicating and building upon existing studies.
Introduction
(S)-VU 6008667 is a valuable in vivo tool compound for studying the role of the M5 receptor in various physiological processes, particularly in the context of addiction.[1][2] Developed as an optimization of the first-in-class M5 NAM, ML375, (S)-VU 6008667 offers a significantly shorter half-life in rats, making it more suitable for specific experimental paradigms such as reinstatement models of addiction.[1][2] Both compounds exhibit high selectivity for the M5 receptor over other mAChR subtypes (M1-M4).
Comparative Pharmacological and Pharmacokinetic Data
The following tables summarize the key pharmacological and pharmacokinetic parameters of (S)-VU 6008667 and ML375, extracted from published literature.
Table 1: In Vitro Pharmacology
| Compound | Target | Assay | Human IC₅₀ (nM) | Rat IC₅₀ (nM) | Selectivity (M1-M4) | Reference |
| (S)-VU 6008667 | M5 mAChR | Calcium Mobilization | 1200 | 1600 | >30 µM (human) | [1] |
| ML375 | M5 mAChR | Calcium Mobilization | 300 | 790 | >30 µM (human & rat) | [3][4][5] |
Table 2: In Vivo Pharmacokinetics
| Compound | Species | t₁/₂ (hours) | CNS Penetration (Kp) | CNS Penetration (Kp,uu) | Reference |
| (S)-VU 6008667 | Rat | 2.3 | 4.1 | 0.88 | [1] |
| ML375 | Rat | 80 | High | - | [1][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication of published findings.
M5 Negative Allosteric Modulator Screening using Calcium Mobilization Assay
This protocol is adapted from functional high-throughput screening methods used to identify M5 modulators.[3][6][7]
Objective: To determine the inhibitory concentration (IC₅₀) of a test compound on the acetylcholine (ACh)-mediated calcium response in cells expressing the M5 muscarinic receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M5 mAChR.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (optional, to prevent dye leakage).
-
Acetylcholine (ACh) solution.
-
Test compounds ((S)-VU 6008667, ML375).
-
384-well black-walled, clear-bottom assay plates.
-
Fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed CHO-M5 cells into 384-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer, with or without probenecid). Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compounds. Add the compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
ACh Stimulation: Add a concentration of ACh that produces approximately 80% of the maximal response (EC₈₀).
-
Data Acquisition: Measure the fluorescence intensity before and after the addition of ACh using a fluorescence plate reader.
-
Data Analysis: The change in fluorescence upon ACh stimulation is used to determine the percent inhibition by the test compound. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Radioligand Binding Assay for Allosteric Modulator Characterization
This protocol is used to determine if a compound binds to the orthosteric site or an allosteric site on the receptor.[8][9][10][11]
Objective: To assess the effect of the test compound on the binding of a radiolabeled orthosteric ligand to the M5 receptor.
Materials:
-
Cell membranes prepared from CHO cells expressing the M5 mAChR.
-
Radiolabeled orthosteric antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Unlabeled orthosteric antagonist (e.g., atropine) for determining non-specific binding.
-
Test compounds ((S)-VU 6008667, ML375).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filter mats.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and a range of concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: A compound that does not compete with the radiolabeled orthosteric ligand for binding is likely an allosteric modulator. To confirm this, dissociation kinetic experiments can be performed where the effect of the allosteric modulator on the dissociation rate of the orthosteric radioligand is measured.[3]
Visualizations
Signaling Pathway
Caption: M5 muscarinic acetylcholine receptor signaling pathway and the inhibitory effect of (S)-VU 6008667.
Experimental Workflow: Calcium Mobilization Assay
Caption: Experimental workflow for the calcium mobilization assay to screen for M5 NAMs.
Logical Relationship: (S)-VU 6008667 as an Optimized M5 NAM
Caption: The logical progression from ML375 to the development of (S)-VU 6008667.
References
- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
Assessing the Translational Potential of (S)-VU6008667: A Comparative Guide to M5 Negative Allosteric Modulators for Opioid Use Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (S)-VU6008667, a selective M5 muscarinic acetylcholine (B1216132) receptor (M5R) negative allosteric modulator (NAM), and its potential as a therapeutic agent for opioid use disorder (OUD). Its performance is evaluated against another M5 NAM, ML375, and current standard-of-care medications for OUD: methadone, buprenorphine, and naltrexone (B1662487). This document synthesizes preclinical data to assess the translational feasibility of targeting the M5R in addiction.
Introduction
The M5 muscarinic acetylcholine receptor is predominantly expressed in the midbrain dopaminergic system, a key circuit in reward and addiction.[1][2][3] Preclinical evidence suggests that negative allosteric modulation of M5Rs can attenuate the reinforcing effects of drugs of abuse, including opioids, without producing intrinsic activity or interfering with the primary rewarding properties of natural reinforcers.[4][5][6] (S)-VU6008667 has emerged as a promising investigational compound in this class.[6][7] This guide offers a data-driven comparison to facilitate the evaluation of its therapeutic potential.
Quantitative Data Comparison
The following tables summarize the key preclinical parameters of (S)-VU6008667, its comparator M5 NAM (ML375), and standard-of-care OUD medications.
Table 1: In Vitro Pharmacology
| Compound | Target | Mechanism of Action | Potency (IC50/Ki) | Selectivity |
| (S)-VU6008667 | M5R | Negative Allosteric Modulator | hM5 IC50: ~300 nM (as part of ML375 development) | >100-fold vs M1-M4 |
| ML375 | M5R | Negative Allosteric Modulator | hM5 IC50: 300 nM | >100-fold vs M1-M4 |
| Methadone | µ-opioid receptor | Full Agonist | - | Also NMDA receptor antagonist |
| Buprenorphine | µ-opioid receptor | Partial Agonist | - | Also κ-opioid receptor antagonist |
| Naltrexone | µ-opioid receptor | Antagonist | - | Also δ- and κ-opioid receptor antagonist |
hM5: human M5 receptor. Data for (S)-VU6008667 potency is inferred from the development of ML375 where it is mentioned as an equipotent derivative.[7]
Table 2: Pharmacokinetics
| Compound | Administration Route | Half-life (t½) in Rats | CNS Penetration (Brain:Plasma Ratio) |
| (S)-VU6008667 | Intravenous, Oral | 2.3 h | High |
| ML375 | Oral | 80 h | High (B:P ratio of 1.8) |
| Methadone | Oral | 10-25 h (in humans) | Readily crosses the blood-brain barrier |
| Buprenorphine | Sublingual, Transdermal, Injectable | Long duration of action | Lipophilic, readily enters the CNS |
| Naltrexone | Oral, Injectable | 4 h (oral naltrexone), 5-10 days (injectable) | Readily crosses the blood-brain barrier |
Table 3: In Vivo Efficacy in Preclinical Models of Opioid-Seeking Behavior
| Compound | Model | Species | Key Findings |
| (S)-VU6008667 | Oxycodone Self-Administration | Rat | Dose-dependently decreased oxycodone self-administration and attenuated cue-induced reinstatement.[4] |
| ML375 | Oxycodone & Remifentanil Self-Administration | Rat | Reduced the breakpoint for oxycodone and remifentanil self-administration and attenuated cue-elicited responding.[8] |
| Methadone | Opioid Self-Administration | Rat | Reduces opioid self-administration in dependent animals.[9] |
| Buprenorphine | Opioid Self-Administration | Rat | Decreases heroin self-administration. |
| Naltrexone | Opioid Self-Administration | Rat | Blocks the reinforcing effects of opioids. |
Experimental Protocols
Opioid Self-Administration in Rats
This protocol is designed to assess the reinforcing effects of an opioid and the potential of a test compound to reduce opioid-taking behavior.
-
Subjects: Male Sprague-Dawley rats are surgically implanted with intravenous jugular catheters.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.
-
Procedure:
-
Acquisition: Rats are trained to press an active lever to receive an intravenous infusion of an opioid (e.g., oxycodone, fentanyl) on a fixed-ratio (FR) schedule of reinforcement. The other lever (inactive) has no programmed consequences. Successful acquisition is defined by stable responding on the active lever and discrimination from the inactive lever.[10][11][12]
-
Maintenance: Once responding is stable, rats undergo daily self-administration sessions.
-
Treatment: Prior to a self-administration session, rats are pre-treated with the test compound (e.g., (S)-VU6008667) or vehicle. The effect of the compound on the number of opioid infusions earned is measured.
-
Reinstatement: Following extinction of lever pressing (i.e., no opioid delivery), reinstatement of drug-seeking behavior is triggered by a priming injection of the opioid or presentation of drug-associated cues. The effect of the test compound on this reinstated seeking behavior is assessed.[4]
-
Conditioned Place Preference (CPP) in Mice
This paradigm is used to evaluate the rewarding or aversive properties of a drug by pairing its administration with a specific environment.
-
Subjects: Male C57BL/6J mice.
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-conditioning (Habituation): Mice are allowed to freely explore all compartments to determine any baseline preference for a particular compartment.[13][14]
-
Conditioning: Over several days, mice receive injections of the opioid (e.g., morphine) and are confined to one compartment, and on alternate days, they receive a vehicle injection and are confined to the other compartment.
-
Post-conditioning (Test): Mice are given access to all compartments in a drug-free state. The time spent in the drug-paired compartment is compared to the time spent in the vehicle-paired compartment. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.
-
Treatment: The test compound can be administered before the conditioning sessions to assess its effect on the acquisition of CPP, or before the test session to evaluate its effect on the expression of CPP.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: M5 Receptor Signaling Pathway in Dopaminergic Neurons.
Caption: Experimental Workflow for Opioid Self-Administration.
Translational Potential and Future Directions
The preclinical data for (S)-VU6008667 suggests a promising profile for a novel OUD therapeutic. Its mechanism of action, distinct from current treatments, offers the potential for a non-opioid-based therapy that may lack the abuse liability and significant side effects associated with methadone and buprenorphine. The shorter half-life of (S)-VU6008667 compared to ML375 may offer advantages in terms of dosing flexibility and management of potential adverse effects.[7]
However, several factors need to be addressed to fully assess its translational potential:
-
Safety and Tolerability: While preclinical studies have not indicated significant adverse effects, comprehensive toxicology and safety pharmacology studies are essential.
-
Efficacy in a Broader Range of Models: Evaluation in models of relapse precipitated by stress and in combination with standard-of-care medications would provide a more complete picture of its potential utility.
-
Comparison with Naltrexone: While naltrexone is an antagonist, a direct preclinical comparison of the effects of M5 NAMs and naltrexone on opioid-seeking and relapse behavior would be highly informative.
-
Biomarker Development: Identifying biomarkers of M5R engagement and downstream signaling in humans would be crucial for clinical trial design and dose selection.
References
- 1. The M5 muscarinic receptor as possible target for treatment of drug abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. researchgate.net [researchgate.net]
- 4. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute Negative Allosteric Modulation of M5 Muscarinic Acetylcholine Receptors Inhibits Oxycodone Self-Administration and Cue-Induced Reactivity with no effect on Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute Negative Allosteric Modulation of M5 Muscarinic Acetylcholine Receptors Inhibits Oxycodone Self-Administration and Cue-Induced Reactivity with No Effect on Antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medications Development for Treatment of Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A drug-vs-food “choice” self-administration procedure in rats to investigate pharmacological and environmental mechanisms of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Escalation and reinstatement of fentanyl self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 14. biorxiv.org [biorxiv.org]
Safety Operating Guide
Navigating the Disposal of (R)-VU 6008667: A Step-by-Step Guide
The proper disposal of specialized research chemicals like (R)-VU 6008667 is a critical component of laboratory safety and environmental responsibility. While specific safety data sheets (SDS) provide the most detailed guidance, the absence of a readily available SDS for this compound necessitates adherence to established best practices for hazardous chemical waste management. This guide offers a procedural, step-by-step approach for researchers, scientists, and drug development professionals to safely manage and dispose of this compound.
I. Immediate Safety and Handling Protocols
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is used. This includes, but is not limited to, lab coats, safety goggles, and chemical-resistant gloves. All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
II. Waste Characterization and Segregation
The initial and most crucial step in proper chemical disposal is the correct classification and segregation of waste.[1]
-
Hazardous Waste Determination : Unless explicitly confirmed to be non-hazardous by a safety officer or environmental health and safety (EHS) department, all research chemical waste, including this compound and any materials it has contaminated, should be treated as hazardous waste.[2]
-
Segregation : Do not mix this compound waste with other chemical waste streams unless their compatibility is known and confirmed. Improper mixing can lead to dangerous chemical reactions.[3] Store waste in separate, designated containers based on hazard class (e.g., flammable, corrosive, reactive, toxic).[1]
III. Step-by-Step Disposal Procedure
The following procedure outlines the standard steps for the disposal of laboratory chemical waste.
-
Container Selection :
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste".
-
Identify the contents, including the full chemical name "this compound" and any other components in the waste mixture.
-
Indicate the approximate concentration or quantity of the chemical.
-
Note the date when the first drop of waste was added to the container.
-
-
Accumulation in a Satellite Accumulation Area (SAA) :
-
Request for Pickup :
-
Once the container is full or within a specified timeframe (e.g., 6-12 months, depending on institutional policy), contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[2][4]
-
Do not dispose of this compound down the drain or in regular trash.[1][2]
-
IV. Decontamination and Empty Container Disposal
-
Gross Contamination : For equipment or surfaces grossly contaminated with this compound, decontaminate using a suitable solvent. The cleaning solvent and any contaminated wipes must be disposed of as hazardous waste.
-
Empty Containers : A container that has held this compound may be considered "empty" once all contents have been removed to the extent possible. Institutional policies may vary, but often require triple-rinsing with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing and defacing the label, the container may be disposed of as regular trash, though it is crucial to confirm this with your institution's EHS guidelines.[2]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum SAA Volume | 55 gallons (for general hazardous waste) | [4] |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kilogram (solid) | [4] |
| Container Headroom | At least one-inch to allow for expansion | [3] |
| Maximum Container Weight | 15 kg (recommended for safe handling) | [1] |
| SAA Storage Time (Partially Full) | Up to 1 year | [3] |
| Full Container Removal | Within 3 days of becoming full | [3] |
Experimental Protocols
Triple-Rinsing Protocol for Empty Containers:
-
Initial Rinse : Add a small amount of a suitable solvent (one that can dissolve this compound) to the empty container, ensuring the solvent contacts all interior surfaces.
-
Collection : Pour the rinsate into the designated hazardous waste container for this compound.
-
Repeat : Perform this rinsing procedure two more times for a total of three rinses.
-
Final Disposal : After the third rinse, allow the container to air dry in a fume hood before defacing the label and disposing of it according to institutional policy.
Visualizing the Disposal Workflow
Caption: A flowchart illustrating the key stages of proper chemical waste disposal.
This structured approach ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact, thereby building a foundation of trust in laboratory safety and chemical handling practices.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. vumc.org [vumc.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. danielshealth.com [danielshealth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
